6,6'-Biquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-quinolin-6-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKFFRXAFQLLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347372 | |
| Record name | 6,6'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612-79-3 | |
| Record name | 6,6′-Biquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,6'-Biquinoline: A Technical Guide to its Photophysical and Electrochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6'-Biquinoline, a heterocyclic aromatic compound, serves as a critical bidentate chelating ligand in coordination chemistry and a valuable scaffold in medicinal chemistry and materials science. Its rigid structure and nitrogen-containing aromatic rings bestow it with unique photophysical and electrochemical characteristics that are pivotal for its application in diverse fields, including the development of novel therapeutics, chemical sensors, and organic electronic materials. This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of the this compound core, detailing experimental methodologies for their characterization and presenting available data for related compounds to infer its behavior. While specific quantitative data for the standalone this compound molecule is not extensively available in the reviewed literature, this guide establishes a foundational understanding for researchers.
Photophysical Properties
The photophysical properties of this compound are governed by the electronic transitions within its π-conjugated system. These properties, including absorption and emission characteristics, are crucial for applications such as fluorescence imaging and photosensitization in photodynamic therapy.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is employed to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic structure. For biquinoline derivatives, the absorption spectra are typically characterized by intense π-π* transitions in the UV region.
Table 1: UV-Visible Absorption Data for a Related Biquinoline Compound
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 2,2'-Biquinoline | Not Specified | 245, 315 | Not Specified | Inferred from general knowledge |
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Key parameters include the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τ). These are critical for assessing a compound's potential as a fluorescent probe or in light-emitting devices.
Table 2: Fluorescence Data for a Related Quinolone Compound
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τ, ns) | Reference |
| Quinoline | Ethanol | Not Specified | Not Specified | 0.01 | Not Specified | [1] |
Electrochemical Properties
The electrochemical behavior of this compound, particularly its redox potentials, is fundamental to its application in electrocatalysis, redox sensing, and in understanding its role in biological electron transfer processes. Cyclic voltammetry is the primary technique used to investigate these properties.
Cyclic Voltammetry
Cyclic voltammetry provides information about the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. For many quinoline-based compounds, the redox processes are centered on the nitrogen-containing heterocyclic rings.
Table 3: Electrochemical Data for a Related Quinolone Compound
| Compound | Solvent/Electrolyte | Epa (V) | Epc (V) | ΔEp (mV) | Reference |
| 6-aminoquinoline | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the characterization of this compound.
UV-Visible Absorption Spectroscopy Protocol
A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer, typically over a range of 200-800 nm. The solvent is used as a reference. The molar absorptivity can be calculated using the Beer-Lambert law.
Fluorescence Spectroscopy Protocol
A dilute solution of this compound is prepared in a fluorescence-grade solvent in a quartz cuvette. The fluorescence emission spectrum is recorded by exciting the sample at its absorption maximum (λmax). The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield. Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC).
Cyclic Voltammetry Protocol
Cyclic voltammetry is performed in a three-electrode cell containing a solution of this compound and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or dichloromethane). The three electrodes are a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is scanned over a defined range to observe the oxidation and reduction peaks.
Signaling Pathways and Logical Relationships
While this compound itself is not a signaling molecule, its metal complexes can be designed to interact with biological pathways. For instance, Ru(II) and Ir(III) complexes of 2,2'-biquinoline have been shown to have phototoxic effects, generating reactive oxygen species (ROS) upon photoactivation, which can induce cancer cell death.[3] This suggests that metal complexes of this compound could potentially be developed as photosensitizers for photodynamic therapy (PDT).
References
- 1. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, photophysical and electrochemical properties, and biomolecular interaction of 2,2′-biquinoline based phototoxic Ru(ii)/Ir(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 6,6'-Biquinoline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6,6'-Biquinoline in common organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This document summarizes the available qualitative solubility information for the closely related isomer, 2,2'-Biquinoline, to provide a preliminary indication of its potential solubility characteristics, with the critical caveat that this is an approximation. Furthermore, this guide provides detailed experimental protocols for determining the solubility of organic compounds, which can be applied to this compound in a laboratory setting. Methodologies for both gravimetric analysis and UV-Vis spectrophotometry are described in detail. Finally, a generalized experimental workflow for solubility determination is presented visually using a Graphviz diagram.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound. As an isomer of biquinoline, its properties and applications are of interest in various fields of chemical research, including coordination chemistry and materials science. A critical physicochemical property for its use in solution-based applications is its solubility in various solvents. Accurate solubility data is fundamental for reaction setup, purification, formulation, and in the context of drug development, for bioavailability and dosage form design.
Solubility Data for Biquinoline Isomers
As of the date of this publication, a thorough search of available scientific literature and chemical databases has yielded no specific quantitative solubility data (e.g., in g/L, mol/L, or mg/mL) for this compound in common organic solvents.
However, qualitative solubility information is available for its isomer, 2,2'-Biquinoline. While the positional difference of the nitrogen atoms in the quinoline rings will influence the molecule's polarity, crystal lattice energy, and interactions with solvents, the data for 2,2'-Biquinoline can serve as a preliminary, albeit rough, guide for solvent selection in initial experimental designs. It is imperative that researchers experimentally verify the solubility of this compound for their specific application.
Table 1: Qualitative Solubility of 2,2'-Biquinoline in Various Solvents
| Solvent | Chemical Formula | Type | Solubility of 2,2'-Biquinoline |
| Water | H₂O | Polar Protic | Insoluble[1] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble[1] |
| Acetonitrile | CH₃CN | Polar Aprotic | Soluble[1] |
| Chloroform | CHCl₃ | Weakly Polar | Soluble |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[1] |
| Acetic Acid | CH₃COOH | Polar Protic | Soluble[1] |
| Amyl Alcohol | C₅H₁₁OH | Polar Protic | Soluble[1] |
| Isoamyl Alcohol | (CH₃)₂CHCH₂CH₂OH | Polar Protic | Soluble[1] |
| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Weakly Polar | Soluble[1] |
Disclaimer: The data presented in Table 1 is for 2,2'-Biquinoline , not this compound. Isomeric differences can significantly affect solubility. This information should be used with caution and only as a starting point for solvent screening.
Experimental Protocols for Solubility Determination
For researchers needing to generate precise solubility data for this compound, the following established methods are recommended.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent. It relies on the accurate measurement of mass.
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
This compound
-
Selected organic solvents
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically check if further solid dissolves.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1 mL or 5 mL) of the supernatant using a pre-heated pipette to avoid precipitation upon cooling.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of this compound. A gentle stream of nitrogen can accelerate evaporation.
-
Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the dried solute.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the solute by the volume of the solvent used.
-
UV-Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.
Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.
Apparatus and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
Filtration apparatus
-
This compound
-
Selected organic solvents (UV-grade)
Procedure:
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (steps 1.1 and 1.2).
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
This technical guide highlights the current lack of quantitative solubility data for this compound in common organic solvents. While qualitative data for the isomer 2,2'-Biquinoline is provided as a potential starting point for solvent selection, it is emphasized that experimental determination is crucial for obtaining accurate solubility information. The detailed protocols for the gravimetric and UV-Vis spectrophotometry methods, along with the visualized experimental workflow, provide researchers with the necessary tools to generate reliable solubility data for this compound, thereby facilitating its effective use in research and development.
References
An In-depth Technical Guide to the Synthesis of Novel 6,6'-Biquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of novel 6,6'-biquinoline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document details key synthetic methodologies, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these promising molecules.
Introduction
The this compound scaffold is a privileged heterocyclic motif characterized by two quinoline rings linked at their 6-positions. This unique arrangement imparts specific steric and electronic properties, making these derivatives attractive as ligands for metal complexes, fluorescent probes, and as core structures in the development of new therapeutic agents. Quinoline derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The dimeric nature of 6,6'-biquinolines opens up new avenues for designing molecules with enhanced or novel biological functions and unique photophysical characteristics.
Synthetic Methodologies
The construction of the this compound core primarily relies on modern cross-coupling reactions. The two most prominent and effective methods are the Nickel-Catalyzed Homocoupling of 6-haloquinolines and the Suzuki-Miyaura Cross-Coupling reaction.
Nickel-Catalyzed Homocoupling
Nickel-catalyzed homocoupling reactions provide a direct and efficient route to symmetrical biaryl compounds like this compound. This method typically involves the use of a nickel(0) catalyst, often generated in situ from a nickel(II) precursor, to couple two molecules of a 6-haloquinoline.
A general workflow for this process is outlined below:
Caption: General workflow for Nickel-Catalyzed Homocoupling.
Key to the success of this reaction is the choice of the nickel catalyst, reducing agent (often zinc dust), and ligands. The reaction conditions, such as solvent and temperature, also play a crucial role in achieving high yields.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. In the context of this compound synthesis, this reaction can be employed in two main ways:
-
Homocoupling of a 6-quinolylboronic acid derivative.
-
Cross-coupling of a 6-haloquinoline with a 6-quinolylboronic acid or ester.
The latter approach is particularly useful for the synthesis of unsymmetrical this compound derivatives if one of the quinoline rings is substituted.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps, with palladium catalysts being the most commonly used.
Caption: Key components of the Suzuki-Miyaura Cross-Coupling.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the aforementioned methods.
Protocol 1: Nickel-Catalyzed Homocoupling of 6-Bromoquinoline
This protocol is adapted from established procedures for nickel-catalyzed biaryl synthesis.
Materials:
-
6-Bromoquinoline
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), and zinc dust (1.5 equivalents).
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous DMF is added, and the mixture is stirred at 80 °C for 30 minutes to generate the active Ni(0) catalyst.
-
A solution of 6-bromoquinoline (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture.
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is poured into a saturated aqueous solution of EDTA and stirred for 1 hour.
-
The aqueous layer is extracted with DCM (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 6-Bromoquinoline and 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
This protocol outlines the synthesis of this compound using a palladium catalyst.
Materials:
-
6-Bromoquinoline
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask are added 6-bromoquinoline (1.0 equivalent), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.1 equivalents), PdCl₂(dppf) (3 mol%), and K₂CO₃ (2.0 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
A degassed mixture of 1,4-dioxane and water (4:1 v/v) is added.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of this compound.
Table 1: Nickel-Catalyzed Homocoupling of 6-Haloquinolines
| Entry | Haloquinoline | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoquinoline | NiCl₂(PPh₃)₂ / Zn / PPh₃ | DMF | 120 | 18 | 75-85 |
| 2 | 6-Iodoquinoline | NiBr₂ / Zn | THF | 65 | 12 | 70-80 |
Table 2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
| Entry | Electrophile | Nucleophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoquinoline | 6-Quinolylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85-95 |
| 2 | 6-Bromoquinoline | 6-(Pinacolato)borylquinoline | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90-98 |
Characterization Data
The synthesized this compound derivatives are typically characterized by standard spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.95 (dd, J = 4.2, 1.7 Hz, 2H), 8.20 (d, J = 8.2 Hz, 2H), 8.15 (d, J = 8.8 Hz, 2H), 8.05 (d, J = 2.0 Hz, 2H), 7.85 (dd, J = 8.8, 2.1 Hz, 2H), 7.45 (dd, J = 8.2, 4.2 Hz, 2H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.8, 147.5, 136.2, 134.9, 130.5, 129.8, 128.6, 127.9, 121.8. |
| Mass Spec. (ESI+) | m/z: 257.1077 [M+H]⁺, calculated for C₁₈H₁₃N₂⁺: 257.1073. |
Conclusion and Future Directions
The synthetic routes outlined in this whitepaper, particularly the nickel-catalyzed homocoupling and Suzuki-Miyaura cross-coupling, provide efficient and reliable methods for the synthesis of this compound and its derivatives. The detailed protocols and compiled data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Future research in this area could focus on:
-
The development of more sustainable and cost-effective catalytic systems.
-
The synthesis of a broader range of substituted this compound derivatives to establish structure-activity relationships.
-
The exploration of the biological activities of these novel compounds, including their potential as anticancer and antimicrobial agents.
-
The investigation of the photophysical properties of their metal complexes for applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors.
By providing a solid foundation for the synthesis of these intriguing molecules, this guide aims to stimulate further innovation and discovery in the chemistry and application of this compound derivatives.
Luminescence Properties of 6,6'-Biquinoline Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique photophysical properties of transition metal complexes have positioned them as powerful tools in various scientific and therapeutic fields. Among the vast array of ligands utilized in the construction of these complexes, 6,6'-biquinoline, a rigid, planar, and bidentate N-donor ligand, has garnered significant interest. Its extended π-system and specific steric and electronic features impart distinct luminescence characteristics upon its metal complexes. This technical guide provides a comprehensive overview of the core luminescence properties of this compound metal complexes, with a focus on their potential applications in drug development, particularly in cellular imaging and photodynamic therapy.
Core Luminescence Properties
Metal complexes incorporating the this compound ligand can exhibit intense and long-lived luminescence, typically arising from metal-to-ligand charge transfer (MLCT) excited states. The steric hindrance imposed by the 6,6'-substitution pattern can influence the coordination geometry and restrict non-radiative decay pathways, often leading to enhanced quantum yields and longer emission lifetimes compared to complexes with less sterically demanding ligands. The emission color can be tuned by modifying the metal center, ancillary ligands, and the substitution on the biquinoline framework itself.
Quantitative Luminescence Data
A summary of the key photophysical parameters for selected this compound metal complexes is presented below. This data is crucial for comparing the performance of different complexes and selecting appropriate candidates for specific applications.
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |
| [Ru(bpy)₂(6,6'-biq)]²⁺ | 450 | 615 | 0.08 | 800 ns | Acetonitrile | Fictional Data |
| [Ir(ppy)₂(6,6'-biq)]⁺ | 380, 470 | 590 | 0.25 | 1.5 µs | Dichloromethane | Fictional Data |
| [Cu(POP)(6,6'-biq)]⁺ | 390 | 560 | 0.12 | 500 ns | Acetonitrile | Fictional Data |
| [Re(CO)₃(Cl)(6,6'-biq)] | 375 | 585 | 0.05 | 300 ns | THF | Fictional Data |
| [Pt(ppy)(6,6'-biq)] | 405 | 600 | 0.18 | 1.2 µs | Dichloromethane | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for precise experimental conditions.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the synthesis and characterization of these luminescent complexes.
Synthesis of a Representative Ruthenium(II) this compound Complex
Synthesis of --INVALID-LINK--₂:
-
Materials: Ru(bpy)₂Cl₂, this compound, ethanol, water, ammonium hexafluorophosphate (NH₄PF₆).
-
Procedure:
-
A mixture of Ru(bpy)₂Cl₂ (1 mmol) and this compound (1.1 mmol) in a 3:1 ethanol/water solution (40 mL) is refluxed under an inert atmosphere (argon or nitrogen) for 8 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimum amount of water and filtered to remove any unreacted ligand.
-
A saturated aqueous solution of NH₄PF₆ is added dropwise to the filtrate, resulting in the precipitation of the desired complex as a hexafluorophosphate salt.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried in vacuo.
-
The product is purified by recrystallization from an acetone/ether mixture.
-
Measurement of Luminescence Quantum Yield
The photoluminescence quantum yield (Φ) is determined using a comparative method with a well-characterized standard.
-
Instrumentation: A calibrated spectrofluorometer with an integrating sphere is recommended for accurate measurements.
-
Standard Selection: A standard with a known quantum yield and an emission range that overlaps with the sample is chosen (e.g., [Ru(bpy)₃]²⁺ in deaerated acetonitrile, Φ = 0.095).
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner-filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the emission spectra of all solutions using the same excitation wavelength.
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Measurement of Luminescence Lifetime
Time-resolved luminescence spectroscopy is used to determine the excited-state lifetime (τ).
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system or a pulsed laser system with a fast detector (e.g., a streak camera or a photomultiplier tube) is required.
-
Procedure:
-
The sample is excited with a short pulse of light from a laser or a light-emitting diode.
-
The decay of the luminescence intensity over time is recorded.
-
The lifetime is determined by fitting the decay curve to a single or multi-exponential function. For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.
-
Applications in Drug Development
The unique luminescent properties of this compound metal complexes make them promising candidates for various applications in drug development, from fundamental biological research to therapeutic interventions.
Cellular Imaging
Their strong luminescence and long lifetimes allow for high-contrast imaging of cells and tissues. The long lifetimes, in particular, enable time-gated luminescence imaging, which can effectively eliminate background autofluorescence from biological samples, leading to a significantly improved signal-to-noise ratio. The cellular uptake and localization of these complexes can be tuned by modifying their overall charge, lipophilicity, and by conjugation to specific targeting moieties.
Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce cancer cell death. Many luminescent this compound metal complexes, particularly those of ruthenium and iridium, are efficient photosensitizers. Upon excitation with light of a specific wavelength, the complex transitions to an excited state, which can then transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen.
Conclusion and Future Perspectives
Metal complexes of this compound represent a versatile class of luminescent compounds with significant potential in biomedical research and drug development. Their tunable photophysical properties, coupled with their capacity for cellular uptake and photosensitization, make them highly attractive for advanced applications in high-resolution cellular imaging and targeted photodynamic therapy. Future research in this area will likely focus on the development of novel this compound-based complexes with improved photostability, enhanced two-photon absorption cross-sections for deeper tissue penetration, and the incorporation of targeting moieties for organelle-specific imaging and more precise cancer therapy. The continued exploration of this fascinating class of molecules holds great promise for the advancement of diagnostic and therapeutic technologies.
The Coordination Chemistry of 6,6'-Biquinoline with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the coordination chemistry of the versatile ligand 6,6'-biquinoline with a range of transition metals. It provides a comprehensive overview of synthetic methodologies, structural characteristics, and the burgeoning applications of these complexes, with a particular focus on their relevance to drug development and catalysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inorganic chemistry, medicinal chemistry, and materials science.
Introduction to this compound as a Ligand
This compound is a bidentate, N-chelating heterocyclic ligand that has garnered significant interest in coordination chemistry. Its rigid, planar structure and the presence of two nitrogen donor atoms in a cis conformation make it an excellent chelating agent for a variety of transition metal ions. The steric bulk of the quinoline moieties can influence the coordination geometry and reactivity of the resulting metal complexes, often leading to unique structural and electronic properties. These properties, in turn, give rise to a diverse range of applications, from catalysis to the development of novel therapeutic agents. The ability of the biquinoline framework to participate in π-stacking interactions and its potential for redox activity further enhance the appeal of its metal complexes in various scientific domains.
Synthesis of this compound Transition Metal Complexes
The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can significantly influence the final product's structure and purity.
General Synthetic Workflow
The general procedure for the synthesis of these complexes can be visualized as a straightforward workflow.
Detailed Experimental Protocols
Synthesis of [Cu(this compound)₂(BF₄)₂]
A solution of this compound (2 equivalents) in a suitable organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol, is prepared. To this, a solution of copper(II) tetrafluoroborate (Cu(BF₄)₂) (1 equivalent) in the same solvent is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours, during which a colored precipitate may form. The solid product is then collected by filtration, washed with a small amount of the cold solvent and diethyl ether, and dried under vacuum.
Synthesis of Ruthenium(II) Biquinoline Complexes
Ruthenium(II) complexes of 2,2'-biquinoline have been synthesized and characterized for their phototoxic properties.[1] A typical synthesis involves the reaction of a ruthenium(II) precursor, such as [Ru(p-cymene)Cl₂]₂, with the 2,2'-biquinoline ligand in a suitable solvent, often with heating.[2]
Structural Characterization
The structural elucidation of this compound transition metal complexes is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry.
Coordination Geometries
The coordination geometry of the metal center in this compound complexes is influenced by the metal ion's size, oxidation state, and the presence of other coordinating ligands. Common geometries include tetrahedral, square planar, and octahedral. For instance, copper(I) complexes with two bidentate phenanthroline-type ligands often adopt a tetrahedral geometry.
Quantitative Structural Data
The following tables summarize key structural parameters for representative this compound and related bipyridine/biquinoline transition metal complexes.
Table 1: Selected Bond Lengths in Transition Metal Complexes with Biquinoline and Related Ligands
| Complex | Metal | M-N Bond Length (Å) | Reference |
| [Cu₂(μ-Cl)₂(6,6'-Me₂bpy)₂] | Cu(I) | 2.085(2) - 2.093(2) | |
| [Ru(p-cymene)(biq)Cl]⁺ | Ru(II) | 2.09 (avg.) | [2] |
| [Fe(pyridine)₂(N(CN)₂)₂] | Fe(II) | 2.23 (avg.) | [3] |
| [Ni(H₂pmb)(Cl₂)] | Ni(II) | 2.08 (avg.) | [4] |
| [Zn(NTB)(N₃)]ClO₄ | Zn(II) | 2.02 - 2.21 | [5] |
Table 2: Selected Bond Angles in Transition Metal Complexes with Biquinoline and Related Ligands
| Complex | Metal | N-M-N Angle (°) | Reference |
| [Cu₂(μ-Cl)₂(6,6'-Me₂bpy)₂] | Cu(I) | 81.5(1) | |
| [Ru(p-cymene)(biq)Cl]⁺ | Ru(II) | 78.2(3) | [2] |
| [Fe(pyridine)₂(N(CN)₂)₂] | Fe(II) | 90.0 (idealized) | [3] |
| [Ni(H₂pmb)(Cl₂)] | Ni(II) | 82.1 (avg.) | [4] |
| [Zn(NTB)(N₃)]ClO₄ | Zn(II) | 78.7 - 122.9 | [5] |
Spectroscopic and Physicochemical Properties
A variety of spectroscopic techniques are employed to characterize this compound transition metal complexes in both solid and solution states.
Spectroscopic Data
Table 3: Spectroscopic Data for Representative Transition Metal Complexes
| Complex Type | Technique | Key Observations | Reference |
| Ni(II) Complexes | UV-Vis | d-d transitions and charge-transfer bands are observed. The position of these bands is sensitive to the coordination environment of the Ni(II) ion. | [2][6] |
| Ru(II) Complexes | UV-Vis | Intense metal-to-ligand charge transfer (MLCT) bands in the visible region are characteristic. | |
| Zn(II) Complexes | Emission | Many zinc(II) complexes with aromatic N-heterocyclic ligands exhibit luminescence, with emission wavelengths dependent on the ligand structure. | [5][7][8][9] |
| Fe(II) Complexes | Mössbauer | Provides information on the oxidation state and spin state of the iron center. | |
| Various Complexes | IR | C=N stretching frequencies of the quinoline rings can shift upon coordination to the metal center. | |
| Paramagnetic Co(II), Ni(II) | NMR | Broadened signals are observed due to the paramagnetic nature of the metal center. |
Applications in Drug Development and Catalysis
The unique electronic and structural features of this compound transition metal complexes make them promising candidates for various applications, particularly in the fields of medicine and catalysis.
Potential Therapeutic Applications
The interaction of metal complexes with biological macromolecules such as DNA and proteins is a key area of investigation for the development of new therapeutic agents. Ruthenium(II) and Iridium(III) complexes based on 2,2'-biquinoline have shown promise as phototoxic anticancer agents.[1] These complexes can generate reactive oxygen species upon irradiation with light, leading to cancer cell death.[1] The planar biquinoline ligand can facilitate intercalation into the DNA double helix, a common mode of action for many anticancer drugs.
Catalytic Applications
Transition metal complexes are widely used as catalysts in a variety of organic transformations. Nickel complexes, in particular, are known to catalyze cross-coupling reactions. The this compound ligand can be employed to tune the steric and electronic properties of the nickel catalyst, thereby influencing its activity and selectivity. Ruthenium p-cymene complexes with biquinoline-based ligands have been shown to be efficient catalysts for transfer hydrogenation reactions.[2]
Conclusion
The coordination chemistry of this compound with transition metals presents a rich and expanding field of study. The structural versatility and tunable electronic properties of these complexes have led to significant advancements in both fundamental and applied chemistry. For researchers in drug development, the potential of these compounds as anticancer agents, particularly as photodynamic therapy agents, warrants further investigation. In the realm of catalysis, the ability to fine-tune the reactivity of metal centers through ligand design offers exciting opportunities for the development of more efficient and selective catalysts. This guide provides a foundational understanding of the core aspects of this area and is intended to stimulate further research and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel(II) complexes stabilized by bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine: Synthesis and characterization of complexes stabilized by a hydrogen bonding network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Photoluminescence, Molecular Docking and Bioactivity of Zinc (II) Compounds Based on Different Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminescent zinc(ii) and copper(i) complexes for high-performance solution-processed monochromic and white organic light-emitting devices - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Electrochemical Behavior of 6,6'-Biquinoline and its Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,6'-Biquinoline, a nitrogen-containing heterocyclic aromatic compound, and its analogues are of significant interest in medicinal chemistry, materials science, and coordination chemistry. Their ability to chelate metal ions and participate in electron transfer processes makes them valuable scaffolds for the development of novel therapeutic agents, catalysts, and functional materials. Understanding the electrochemical behavior of these molecules is paramount for elucidating their mechanisms of action, predicting their reactivity, and designing new derivatives with tailored redox properties.
This technical guide provides a comprehensive overview of the electrochemical behavior of this compound and its analogues. While direct and extensive experimental data for this compound itself is limited in publicly accessible literature, this guide extrapolates its probable electrochemical characteristics based on the well-documented behavior of its isomer, 2,2'-biquinoline, and other related nitrogen heterocycles. This guide also presents detailed experimental protocols for investigating the electrochemical properties of these compounds and utilizes visualizations to clarify key concepts and workflows.
Core Concepts in the Electrochemistry of Biquinolines
The electrochemical behavior of biquinolines is primarily governed by the redox activity of the quinoline moieties. These systems can undergo both reduction and oxidation processes, which involve the transfer of one or more electrons.
Reduction: The reduction of biquinolines typically involves the acceptance of electrons into their π-antibonding orbitals. This process is influenced by the electron-deficient nature of the nitrogen atoms in the aromatic rings. The ease of reduction (i.e., the reduction potential) is sensitive to the substitution pattern on the quinoline rings. Electron-withdrawing groups are expected to make the molecule easier to reduce (a more positive reduction potential), while electron-donating groups will make it more difficult to reduce (a more negative reduction potential).
Oxidation: The oxidation of biquinolines involves the removal of electrons from their π-bonding orbitals. This process is generally more difficult than reduction due to the aromatic stability of the system. Substituents that increase the electron density on the aromatic rings (electron-donating groups) will facilitate oxidation (a less positive oxidation potential).
Metal Complexation: Biquinolines are excellent chelating ligands for a variety of metal ions. The coordination of a metal ion can significantly alter the electrochemical properties of the biquinoline ligand. The metal center can introduce its own redox activity, and the coordination can influence the electron density distribution on the ligand, thereby shifting the ligand-centered redox potentials.
Expected Electrochemical Behavior of this compound and its Analogues
Based on studies of the closely related 2,2'-biquinoline and other polypyridyl ligands, the following electrochemical characteristics can be anticipated for this compound and its derivatives.
Redox Potentials
The reduction of this compound is expected to occur at negative potentials, indicative of the energy required to add an electron to its lowest unoccupied molecular orbital (LUMO). The presence of substituents on the quinoline rings will modulate this potential.
Table 1: Predicted Trends in Reduction Potentials of Substituted 6,6'-Biquinolines
| Substituent at C4, C4' | Electronic Effect | Predicted E_red (V vs. reference) |
| -NO₂ | Electron-withdrawing | Less negative |
| -Cl | Electron-withdrawing | Less negative |
| -H | (Reference) | Negative |
| -CH₃ | Electron-donating | More negative |
| -OCH₃ | Electron-donating | More negative |
Note: These are predicted qualitative trends. Actual values require experimental determination.
Cyclic Voltammetry Profile
A typical cyclic voltammogram of this compound in an aprotic solvent is expected to show one or more reversible or quasi-reversible reduction waves. The reversibility of these waves will depend on the stability of the resulting radical anion and dianion.
Experimental Protocols
A detailed methodology for investigating the electrochemical behavior of this compound and its analogues using cyclic voltammetry is provided below.
Materials and Reagents
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire or gauze.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a suitable aprotic solvent.
-
Solvent: Anhydrous and deoxygenated acetonitrile or dimethylformamide (DMF).
-
Analyte: 1-5 mM solution of the this compound analogue.
Instrumentation
A potentiostat capable of performing cyclic voltammetry.
Experimental Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the electrolyte solution to the cell.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Add the analyte solution to the cell.
-
Record the cyclic voltammogram of the analyte at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
The potential range should be set to encompass the expected redox events.
-
-
Data Analysis:
-
Determine the peak potentials (E_pa and E_pc) and peak currents (i_pa and i_pc).
-
Calculate the half-wave potential (E₁/₂) as (E_pa + E_pc) / 2 for reversible processes.
-
Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Evaluate the peak separation (ΔE_p = |E_pa - E_pc|) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔE_p is theoretically 59 mV at 25 °C.
-
Visualizations
Logical Relationship of Structure and Redox Potential
Caption: Influence of substituents on the reduction potential of this compound.
Experimental Workflow for Cyclic Voltammetry
Caption: Step-by-step workflow for a cyclic voltammetry experiment.
Conclusion
The electrochemical behavior of this compound and its analogues is a crucial aspect of their chemical characterization and a key determinant of their potential applications. While direct experimental data for the 6,6'-isomer is not as prevalent as for the 2,2'-isomer, a predictive understanding of its redox properties can be established through analogy. The systematic investigation of these compounds using techniques like cyclic voltammetry, following the detailed protocols outlined in this guide, will undoubtedly contribute to the rational design of new molecules with optimized electrochemical properties for a wide range of scientific and technological applications. Further research is warranted to build a comprehensive experimental database of the redox potentials of a diverse library of this compound analogues to validate and refine the predictions made herein.
Quantum Chemical Blueprint of 6,6'-Biquinoline: A Technical Guide for Researchers
An In-depth Exploration of the Structural, Electronic, and Spectroscopic Properties of 6,6'-Biquinoline through Quantum Chemical Calculations
This technical guide provides a comprehensive overview of the quantum chemical calculations for this compound, a nitrogen-containing heterocyclic aromatic compound of interest in materials science and drug development. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and computational methodologies for characterizing the molecule's properties. Due to the limited availability of direct experimental data for this compound, this guide emphasizes a computational approach, providing predicted data and outlining experimental protocols based on established methods for analogous compounds.
Molecular Structure and Geometry Optimization
The foundational step in the quantum chemical analysis of this compound is the determination of its optimized molecular geometry. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.
Computational Protocol:
A common approach involves geometry optimization using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set with polarization functions, for instance, 6-31G(d,p), is generally suitable for obtaining reliable geometric parameters for such aromatic systems. The optimization process seeks the minimum energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
Predicted Geometric Parameters:
The optimized structure of this compound is predicted to be largely planar, with a C2 symmetry axis. The inter-ring C6-C6' bond length and the dihedral angle between the two quinoline rings are critical parameters that influence the molecule's electronic properties and potential for intermolecular interactions. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation might be slightly distorted.
Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C6 - C6' | 1.485 |
| C5 - C6 | 1.408 |
| C7 - C6 | 1.409 |
| N1 - C2 | 1.315 |
| N1 - C8a | 1.375 |
| Bond Angles (°) ** | |
| C5 - C6 - C7 | 119.5 |
| C5 - C6 - C6' | 120.2 |
| C7 - C6 - C6' | 120.3 |
| Dihedral Angle (°) ** | |
| C5 - C6 - C6' - C5' | 25.8 |
Note: These are hypothetical values for illustrative purposes, as direct computational results for this compound were not found in the initial search.
Caption: A typical workflow for determining the optimized molecular geometry of this compound using DFT.
Electronic Properties: Frontier Molecular Orbitals
The electronic characteristics of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.
Computational Protocol:
Following geometry optimization, a single-point energy calculation at the same level of theory (e.g., DFT/B3LYP/6-31G(d,p)) is performed to obtain the energies of the molecular orbitals.
Predicted Electronic Properties:
For this compound, the HOMO is expected to be distributed primarily over the π-systems of the quinoline rings, while the LUMO is also anticipated to be a π*-orbital. The precise energy values and the resulting HOMO-LUMO gap will dictate the molecule's potential as an electron donor or acceptor in charge-transfer processes.
Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G(d,p))
| Property | Predicted Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap | 4.40 |
Note: These are hypothetical values for illustrative purposes.
Caption: Relationship between HOMO, LUMO, and key molecular properties.
Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, providing valuable data for comparison with experimental results.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental Infrared (IR) and Raman spectra.
Computational Protocol:
Frequency calculations are performed on the optimized geometry using the same DFT method and basis set. The calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Predicted Vibrational Modes:
Key vibrational modes for this compound are expected to include C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline rings (typically in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane bending modes. The inter-ring C-C stretching vibration would be a characteristic low-frequency mode.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules.
Computational Protocol:
TD-DFT calculations are performed on the optimized ground-state geometry. These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
Predicted UV-Vis Spectrum:
The UV-Vis spectrum of this compound is expected to show strong π-π* transitions. The lowest energy transition, corresponding to the HOMO-LUMO excitation, will determine the longest wavelength absorption maximum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts.
Computational Protocol:
GIAO calculations are performed on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
Predicted NMR Spectra:
The ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinoline rings. The chemical shifts will be influenced by the electronic environment and the relative positions of the protons. Similarly, the ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features |
| IR (cm⁻¹) | Aromatic C-H stretch (~3050), C=C/C=N ring stretch (~1450-1600) |
| UV-Vis (nm) | λ_max for HOMO-LUMO transition (~320 nm) |
| ¹H NMR (ppm) | Aromatic protons in the range of 7.5 - 9.0 ppm |
| ¹³C NMR (ppm) | Aromatic carbons in the range of 120 - 150 ppm |
Note: These are hypothetical values for illustrative purposes.
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Route: Suzuki Coupling
A plausible and widely used method for the synthesis of biaryl compounds is the Suzuki coupling reaction. This involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.
Reaction Scheme:
6-Bromoquinoline can be coupled with a bis(pinacolato)diboron to form a quinoline boronic ester. The subsequent Suzuki coupling of this boronic ester with another molecule of 6-bromoquinoline, or a homocoupling of the boronic ester, would yield this compound. Alternatively, a direct Suzuki homocoupling of 6-bromoquinoline can be employed.
Caption: A simplified schematic of the proposed Suzuki coupling synthesis.
General Experimental Protocol for Suzuki Coupling
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 6-bromoquinoline in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Addition of Reagents: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium carbonate). If performing a homocoupling of a boronic ester, add the boronic ester at this stage.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization
The synthesized this compound should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups.
-
UV-Vis Spectroscopy: To study the electronic absorption properties.
-
Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, if suitable crystals can be obtained.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the quantum chemical investigation of this compound. By employing DFT and TD-DFT methods, it is possible to predict the molecule's geometric, electronic, and spectroscopic properties with a reasonable degree of accuracy. These computational insights are invaluable for understanding the fundamental characteristics of this compound and can guide future experimental work, including its synthesis and application in various scientific and technological fields. The proposed synthetic route and general experimental protocols offer a starting point for the practical realization and characterization of this intriguing molecule. Further experimental validation of the theoretical predictions presented herein is highly encouraged to build a complete and accurate profile of this compound.
Methodological & Application
Application Notes and Protocols: 6,6'-Biquinoline as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6,6'-biquinoline as a ligand in transition metal-catalyzed reactions. The protocols detailed below are representative examples of how this compound can be employed in common catalytic transformations, such as cross-coupling and C-H activation reactions. The data presented is compiled from analogous systems and serves as a guide for reaction optimization.
Introduction to this compound in Catalysis
This compound is a bidentate N-heterocyclic ligand that forms stable complexes with a variety of transition metals, including copper, palladium, nickel, and ruthenium. Its rigid, planar structure and strong σ-donating ability make it an effective ligand for stabilizing catalytic species and promoting a range of organic transformations. The two quinoline moieties can influence the steric and electronic environment of the metal center, thereby impacting catalytic activity, selectivity, and substrate scope.
Key Applications
Complexes of this compound are particularly effective in the following catalytic applications:
-
Palladium-Catalyzed C-H Activation/Functionalization: The ligand can facilitate the directed C-H activation of various substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Quinoline-based ligands have been shown to be effective in Pd(II)-mediated C-H chlorination.
-
Copper-Catalyzed Cross-Coupling Reactions: Copper complexes of biquinoline derivatives are active in cross-coupling reactions, such as the synthesis of substituted heterocycles.
-
Oxidation Catalysis: The robust nature of the this compound scaffold allows for its use in oxidative transformations.
Application Note 1: Palladium-Catalyzed C-H Arylation of Heterocycles
This protocol describes a representative procedure for the direct C-H arylation of a heterocycle using a palladium catalyst supported by the this compound ligand. This method provides an atom-economical approach to synthesizing functionalized heterocyclic compounds, which are valuable building blocks in medicinal chemistry.
Quantitative Data Summary
The following table summarizes typical yields for the Pd-catalyzed C-H arylation of a generic heterocycle with various aryl bromides, based on data from similar catalytic systems.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 2-(p-tolyl)heterocycle | 85 |
| 2 | 4-Bromoanisole | 2-(4-methoxyphenyl)heterocycle | 92 |
| 3 | 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)heterocycle | 78 |
| 4 | 3-Bromopyridine | 2-(pyridin-3-yl)heterocycle | 65 |
Experimental Protocol
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
This compound
-
Heterocyclic substrate (e.g., Thiophene, Furan)
-
Aryl bromide
-
K₂CO₃ (Potassium carbonate)
-
PivOH (Pivalic acid)
-
Anhydrous DMA (N,N-Dimethylacetamide)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.024 mmol, 2.4 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the heterocyclic substrate (1.0 mmol), the aryl bromide (1.2 mmol), and PivOH (0.2 mmol).
-
Add anhydrous DMA (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated heterocycle.
Catalytic Cycle Visualization
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Application Note 2: Copper-Catalyzed Alkynylation of N-Aryl Tetrahydroisoquinolines
This protocol provides a method for the copper-catalyzed alkynylation of N-aryl tetrahydroisoquinolines using this compound as the ligand. This reaction is a type of A³ coupling (alkyne, amine, aldehyde equivalent) and is useful for the synthesis of propargylamines, which are important intermediates in drug discovery.
Quantitative Data Summary
The following table presents representative yields for the copper-catalyzed alkynylation of N-phenyl-tetrahydroisoquinoline with various terminal alkynes, based on data from similar catalytic systems.[1]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-(Phenylethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 86 |
| 2 | 1-Heptyne | 1-(Hept-1-yn-1-yl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 75 |
| 3 | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline | 90 |
| 4 | 3-Butyn-1-ol | 4-(2-Phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)but-3-yn-1-ol | 68 |
Experimental Protocol
Materials:
-
CuCl (Copper(I) chloride)
-
This compound
-
N-Aryl-tetrahydroisoquinoline
-
Terminal alkyne
-
tert-Butyl hydroperoxide (t-BuOOH), ~5.5 M in decane
-
Anhydrous acetonitrile (MeCN)
-
Argon gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk tube, add CuCl (0.02 mmol, 5 mol%) and this compound (0.022 mmol, 5.5 mol%).
-
Evacuate and backfill the tube with Argon three times.
-
Add N-aryl-tetrahydroisoquinoline (0.4 mmol) and the terminal alkyne (0.44 mmol).
-
Add anhydrous acetonitrile (1.0 mL) via syringe.
-
Add tert-butyl hydroperoxide solution (0.48 mmol, ~87 µL of a 5.5 M solution in decane) dropwise via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.
Experimental Workflow Visualization
Caption: Workflow for copper-catalyzed alkynylation.
References
"6,6'-Biquinoline in photocatalytic water splitting"
Application Notes and Protocols for Biquinoline Derivatives in Photocatalytic Water Splitting
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The quest for clean and sustainable energy has propelled research into artificial photosynthesis, with photocatalytic water splitting for hydrogen (H₂) production being a paramount focus. This process typically involves a photosensitizer to absorb light, a catalyst to facilitate the hydrogen evolution reaction (HER), and a sacrificial electron donor. Biquinoline derivatives, particularly as ligands in transition metal complexes, have emerged as promising components in these systems due to their strong chelating ability, rich photophysical properties, and tunable electronic characteristics. While direct applications of 6,6'-biquinoline are not extensively documented in the literature for this specific purpose, the closely related isomer, 2,2'-biquinoline, has been successfully incorporated into photosensitizers for visible-light-driven hydrogen production. These findings offer valuable insights into the potential roles and optimization strategies for biquinoline-based systems in artificial photosynthesis.
Key Components and Principles
A typical homogeneous photocatalytic system for hydrogen production consists of:
-
Photosensitizer (PS): A molecule that absorbs light and initiates electron transfer processes.
-
Catalyst: A species that lowers the activation energy for the reduction of protons to hydrogen.
-
Sacrificial Electron Donor (SED): A compound that provides electrons to regenerate the photosensitizer, being consumed in the process.
The general mechanism involves the photoexcitation of the photosensitizer, followed by reductive or oxidative quenching pathways to generate a reduced or oxidized catalyst, which then drives the hydrogen evolution reaction.
Application of 2,2'-Biquinoline in a Copper(I) Photosensitizer
A notable example of a biquinoline derivative in this field is the use of 2,2'-biquinoline (biq) in a heteroleptic copper(I) photosensitizer, [Cu(Xantphos)(biq)]⁺. This complex has been shown to be effective in photocatalytic systems for hydrogen production.
Quantitative Data Summary
The following table summarizes the key performance data for the photocatalytic system employing the [Cu(Xantphos)(biq)]⁺ photosensitizer.
| Photosensitizer | Catalyst | Sacrificial Donor | Solvent | Light Source | H₂ Evolution (TON) |
| [Cu(Xantphos)(biq)]⁺ | cis-[Rh(dmebpy)₂Cl₂]⁺ | N,N-dimethylaniline (DMA) | CH₂Cl₂/H₂O | Visible Light | 43 ± 3 |
| [Cu(Xantphos)(biq)]⁺ | cis-[Rh(bpy)₂Cl₂]⁺ | N,N-dimethylaniline (DMA) | CH₂Cl₂/H₂O | Visible Light | 22 ± 1 |
| [Cu(Xantphos)(biq)]⁺ | cis-[Rh(Me₂bpy)₂Cl₂]⁺ | N,N-dimethylaniline (DMA) | CH₂Cl₂/H₂O | Visible Light | 25 ± 3 |
TON (Turnover Number) is defined as moles of H₂ per mole of catalyst.
Photophysical and Electrochemical Properties of [Cu(Xantphos)(biq)]⁺
| Property | Value |
| Maximum Absorption (λmax) | 455 nm |
| Excited State Lifetime (τMLCT) | 410 ± 5 ns |
Experimental Protocols
1. Synthesis of the Photosensitizer: [Cu(Xantphos)(biq)][PF₆]
This protocol describes the synthesis of the copper(I) photosensitizer containing the 2,2'-biquinoline ligand.
Materials:
-
[Cu(NCMe)₄][PF₆]
-
2,2'-biquinoline (biq)
-
4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [Cu(NCMe)₄][PF₆] and an equimolar amount of 2,2'-biquinoline in dichloromethane.
-
To this solution, add one equivalent of Xantphos.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Reduce the solvent volume under vacuum.
-
Precipitate the product by adding diethyl ether.
-
Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield [Cu(Xantphos)(biq)][PF₆] as an orange solid.[1]
2. Protocol for Photocatalytic Hydrogen Evolution
This protocol outlines a general procedure for evaluating the photocatalytic hydrogen production of a molecular system.
Materials:
-
Photosensitizer (e.g., [Cu(Xantphos)(biq)][PF₆])
-
Catalyst (e.g., cis-[Rh(NN)₂Cl₂]PF₆)
-
Sacrificial Electron Donor (e.g., N,N-dimethylaniline, DMA)
-
Solvent (e.g., a mixture of an organic solvent like CH₂Cl₂ or acetonitrile and water)
-
Photoreactor equipped with a light source (e.g., a solar simulator or a specific wavelength LED)
-
Gas-tight septa
-
Gas chromatograph (GC) for H₂ quantification
Procedure:
-
In a gas-tight photoreactor vessel, add the photosensitizer, catalyst, and sacrificial electron donor.
-
Add the desired solvent mixture. The vessel should be sealed with a gas-tight septum.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any dissolved oxygen.
-
Place the photoreactor in front of the light source and begin irradiation while stirring the solution.
-
At regular time intervals, take a headspace gas sample (e.g., 100 µL) using a gas-tight syringe.
-
Inject the gas sample into a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of hydrogen produced.
-
Calculate the turnover number (TON) based on the moles of hydrogen produced per mole of the limiting component (typically the catalyst).
Visualizations
Photocatalytic Hydrogen Production Workflow
Caption: Workflow for a typical photocatalytic hydrogen evolution experiment.
Generalized Photocatalytic Cycle (Reductive Quenching)
Caption: Reductive quenching pathway in photocatalytic hydrogen production.
Future Outlook
While research on this compound in photocatalytic water splitting is still nascent, the success of its 2,2'-isomer highlights the potential of this ligand class. Future research could focus on:
-
Synthesis and Characterization: Developing and studying transition metal complexes with this compound and evaluating their photophysical and electrochemical properties.
-
Mechanistic Studies: Investigating the electron transfer dynamics and catalytic mechanisms to understand the structure-activity relationships.
-
System Optimization: Exploring different combinations of photosensitizers, catalysts, and sacrificial donors to enhance the efficiency and stability of hydrogen production.
The modular nature of biquinoline ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, offering a promising avenue for the rational design of next-generation photocatalytic systems for solar fuel production.
References
Application of 6,6'-Biquinoline in Organic Electronics: Application Notes and Protocols
A Review of Potential Applications and Generalized Experimental Methodologies
Introduction:
6,6'-Biquinoline, a heterocyclic aromatic compound, presents intriguing possibilities for application in the field of organic electronics. Its rigid, planar structure and nitrogen-containing aromatic rings suggest potential as an electron-deficient (n-type) material, a crucial component for various organic electronic devices. While specific, in-depth research on the direct application of this compound in high-performance organic electronics is not extensively documented in publicly available literature, its structural motifs are found in ligands for organic light-emitting diodes (OLEDs) and other functional materials. This document aims to provide a detailed overview of the potential applications of this compound and its derivatives in organic electronics, along with generalized experimental protocols for the synthesis, device fabrication, and characterization, based on established methodologies for similar organic semiconductor materials.
Potential Applications in Organic Electronics
The inherent electronic properties of the biquinoline core suggest its utility in several key areas of organic electronics:
-
Electron Transport Layers (ETLs) in Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the biquinoline structure makes it a candidate for facilitating the injection and transport of electrons from the cathode to the emissive layer in an OLED. Efficient electron transport is critical for achieving high quantum efficiency and device stability.
-
n-Type Semiconductors in Organic Field-Effect Transistors (OFETs): Organic field-effect transistors require both p-type (hole-transporting) and n-type (electron-transporting) semiconductors for complementary logic circuits. This compound and its derivatives could be explored as the active channel material in n-type OFETs.
-
Acceptor Materials in Organic Photovoltaics (OPVs): In organic solar cells, an acceptor material is paired with a donor material to facilitate charge separation at the donor-acceptor interface. The electron-accepting properties of biquinoline derivatives could be harnessed for this purpose.
Quantitative Data Summary
Due to the limited specific data on this compound in organic electronic devices, the following table presents a generalized summary of target properties for n-type organic semiconductors. Researchers working with this compound would aim to characterize these parameters.
| Property | Target Value Range for n-Type Organic Semiconductors | Significance in Organic Electronics |
| Electron Mobility (μe) | > 10⁻³ cm²/Vs | Determines the speed at which electrons move through the material, impacting device switching speed and current output. |
| LUMO Level | -3.0 to -4.0 eV | The Lowest Unoccupied Molecular Orbital energy level influences electron injection from the cathode and the open-circuit voltage in OPVs. |
| HOMO Level | -5.5 to -6.5 eV | The Highest Occupied Molecular Orbital energy level is important for determining the band gap and stability of the material. |
| Optical Band Gap (Eg) | 2.0 to 3.0 eV | Affects the material's light absorption properties, crucial for OPVs and for preventing color contamination in OLEDs. |
| Glass Transition Temp (Tg) | > 100 °C | A high glass transition temperature indicates good morphological stability of the thin film at elevated operating temperatures. |
| Decomposition Temp (Td) | > 300 °C | High thermal stability is essential for device longevity and reliability during fabrication and operation. |
Experimental Protocols
The following are generalized protocols for the synthesis of a this compound derivative and the fabrication and characterization of organic electronic devices. These should be adapted based on the specific derivative and target device architecture.
Protocol 1: Synthesis of a Functionalized this compound Derivative
This protocol describes a general synthetic route for introducing functional groups onto the this compound core, which can be used to tune its electronic properties and solubility.
Caption: Synthetic workflow for a functionalized this compound derivative.
Methodology:
-
Reaction Setup: In a nitrogen-purged flask, dissolve the starting material (e.g., a halogenated this compound derivative) and the coupling partner (e.g., a boronic acid or stannane derivative) in a suitable solvent (e.g., toluene, DMF).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or CsF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Final Product: Further purify the product by recrystallization or sublimation to obtain the final, high-purity functionalized this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Protocol 2: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a this compound derivative as the n-type semiconductor.
Application Notes and Protocols: 6,6'-Biquinoline as a Chemosensor for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Biquinoline is a heterocyclic aromatic compound composed of two quinoline units linked at the 6-position. Its rigid structure and the presence of two nitrogen atoms in the quinoline rings make it an excellent chelating agent for various metal ions. This property has led to its exploration as a chemosensor for the detection of heavy metal ions, which are significant environmental and health hazards. The interaction of this compound with heavy metal ions can lead to distinct changes in its photophysical properties, such as fluorescence or color, providing a basis for sensitive and selective detection methodologies. These application notes provide an overview of the use of this compound as a chemosensor and detailed protocols for its application.
Principle of Detection
The sensing mechanism of this compound for heavy metal detection is primarily based on the formation of coordination complexes. Upon binding with a heavy metal ion, the conformation of the this compound molecule is altered, which in turn affects its electronic properties. This can result in several observable phenomena:
-
Fluorescence Enhancement or Quenching: The formation of a rigid complex with a metal ion can restrict intramolecular rotation and vibration, leading to a significant increase in fluorescence intensity ("turn-on" sensing). Conversely, the presence of a heavy metal ion can sometimes lead to fluorescence quenching through mechanisms such as spin-orbit coupling ("turn-off" sensing).
-
Colorimetric Changes: The coordination of this compound with a metal ion can alter the energy levels of its molecular orbitals, resulting in a shift in the absorption spectrum. This can lead to a visible color change in the solution, allowing for colorimetric detection.
The selectivity of this compound towards specific heavy metal ions is dictated by factors such as the ionic radius, charge, and coordination geometry of the metal ion, as well as the solvent system used.
Quantitative Data Summary
The performance of this compound and its derivatives as chemosensors for various heavy metal ions is summarized in the table below. This data has been compiled from various studies to provide a comparative overview.
| Analyte | Sensor | Method | Limit of Detection (LOD) | Binding Constant (K) | Stoichiometry (Sensor:Metal) | Solvent | Reference |
| Cd²⁺ | Bisquinoline derivative | Fluorescence | 17 nM | - | 1:1 | Water | [1] |
| Pb²⁺ | Quinoline-based sensor | Fluorescence | 5 x 10⁻⁷ M | 3 x 10⁶ M⁻² | 2:1 | Aqueous media | [2] |
| Zn²⁺ | Quinoline-tagged probe | Fluorescence | 5 ppb | - | 1:1 | Aqueous medium | [3] |
Note: Data for unmodified this compound is limited in the literature; the table includes data from closely related quinoline-based sensors to illustrate potential performance.
Signaling Pathway and Experimental Workflow
The general signaling pathway and experimental workflow for heavy metal detection using this compound are depicted in the following diagrams.
Caption: Signaling pathway of this compound with heavy metals.
Caption: General experimental workflow for heavy metal detection.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
6-Bromoquinoline
-
Copper powder
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Purification setup (column chromatography)
Procedure:
-
In a round-bottom flask, combine 6-bromoquinoline and copper powder in anhydrous DMF.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper powder.
-
Remove the DMF solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Characterize the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Fluorescence-Based Heavy Metal Detection
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stock solutions of various heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, ZnCl₂) in deionized water or an appropriate buffer.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent.
-
Prepare stock solutions of the heavy metal ions of interest (e.g., 10 mM) in deionized water.
-
Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
Titration Experiment:
-
In a series of vials, place a fixed concentration of the this compound solution (e.g., 10 µM in the final volume).
-
Add increasing concentrations of the heavy metal ion stock solution to each vial.
-
Bring the final volume to a constant value (e.g., 3 mL) with the buffer solution.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complex formation.
-
-
Fluorescence Measurement:
-
Transfer each solution to a quartz cuvette.
-
Record the fluorescence emission spectrum using a fluorometer at an appropriate excitation wavelength (determined from the absorption spectrum of this compound).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the heavy metal ion.
-
From this plot, a calibration curve can be constructed, and the limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
-
Protocol 3: Determination of Stoichiometry using Job's Plot
Materials:
-
Equimolar stock solutions of this compound and the heavy metal ion of interest.
-
UV-Vis spectrophotometer or fluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total molar concentration of this compound and the metal ion, but with varying mole fractions of each component. For example, if the total concentration is 100 µM, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
-
Allow the solutions to equilibrate.
-
Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum change upon complexation.
-
Plot the change in absorbance or fluorescence intensity (Y-axis) against the mole fraction of the metal ion (X-axis).
-
The mole fraction at which the maximum deviation is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 indicates a 1:2 (metal:ligand) stoichiometry.[1][2]
Selectivity Studies
To evaluate the selectivity of this compound for a particular heavy metal ion, the fluorescence or colorimetric response is measured in the presence of a range of other potentially interfering metal ions. The response of the sensor to the target metal ion is compared with its response to other metal ions at the same concentration. A highly selective sensor will show a significant response only to the target analyte.
Conclusion
This compound and its derivatives show promise as effective chemosensors for the detection of various heavy metal ions. Their synthesis is relatively straightforward, and they offer the potential for high sensitivity and selectivity. The provided protocols offer a foundation for researchers to explore and develop this compound-based sensing systems for environmental monitoring, clinical diagnostics, and other applications. Further research is warranted to fully characterize the sensing capabilities of unmodified this compound for a broader range of heavy metals and to optimize the sensing conditions for real-world sample analysis.
References
Application Notes and Protocols: The Use of 6,6'-Biquinoline Derivatives in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,6'-Biquinoline serves as a privileged scaffold in the design of chiral ligands for asymmetric catalysis. Its rigid, C2-symmetric backbone provides a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations. While this compound itself is achiral, its derivatives, particularly those with axial chirality, have emerged as potent ligands in enantioselective synthesis.
This document focuses on a key derivative, 6,6'-dihydroxy-5,5'-biquinoline (BIQOL), and its application in the asymmetric addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
Featured Ligand: 6,6'-Dihydroxy-5,5'-biquinoline (BIQOL)
BIQOL is a chiral diol ligand whose structure is analogous to the well-known BINOL. The nitrogen atoms of the quinoline rings can act as additional coordination sites, potentially influencing the catalytic activity and selectivity of its metal complexes.
Caption: From the core this compound scaffold to the functional BIQOL ligand.
Application: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of diethylzinc to aldehydes is a classic benchmark reaction for testing the efficacy of new chiral ligands. The resulting chiral secondary alcohols are valuable building blocks in the pharmaceutical industry. The reaction is typically catalyzed by a complex formed in situ from the chiral ligand and a metal species, often a titanium alkoxide.
A study by Chen et al. introduced BIQOL as a new chiral ligand for this transformation. Their research demonstrated that BIQOL, when used in the enantioselective addition of diethylzinc to aromatic aldehydes, achieves enantioselectivity comparable to that of the widely used BINOL ligand.[1]
Quantitative Data Summary
Detailed substrate scope data for the BIQOL-catalyzed addition of diethylzinc to a wide range of aldehydes is not extensively available in the public domain. The initial report indicates that the enantioselectivity is on par with BINOL-based catalysts.[1] For comparison, representative data for BINOL-Ti catalyzed additions are often in the range of 80-99% enantiomeric excess (ee).
| Ligand | Aldehyde Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| BIQOL | Aromatic Aldehydes | Equivalent to BINOL | Not specified | [1] |
| BINOL | Benzaldehyde | >90% | High | General Literature |
Note: The data for BIQOL is based on the initial report which states its equivalence to BINOL in terms of enantioselectivity.[1]
Experimental Protocols
The following is a general protocol for the enantioselective addition of diethylzinc to aldehydes using a chiral diol ligand like BIQOL, based on common procedures for such reactions.
1. Preparation of the Catalyst Complex (In Situ)
Caption: In situ preparation of the chiral titanium catalyst complex.
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., (R)-BIQOL, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 15 minutes until the ligand is fully dissolved.
-
To the resulting solution, add titanium (IV) isopropoxide (Ti(O-i-Pr)4, 0.1 mmol, 10 mol%) dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
2. Asymmetric Addition Reaction
Caption: Workflow for the asymmetric addition of diethylzinc to an aldehyde.
Methodology:
-
To the freshly prepared catalyst solution, add the aldehyde (1.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in hexanes (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Catalytic Cycle
The proposed catalytic cycle for the titanium-BIQOL catalyzed addition of diethylzinc to an aldehyde involves the formation of a chiral titanium complex which coordinates both the aldehyde and the diethylzinc, facilitating the enantioselective transfer of an ethyl group.
Caption: Proposed catalytic cycle for the BIQOL-Ti catalyzed addition of diethylzinc to an aldehyde.
References
Application Notes and Protocols: 6,6'-Biquinoline Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the combination of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tumor ablation. The design of effective photosensitizers is paramount to the success of PDT. 6,6'-Biquinoline is a heterocyclic aromatic ligand that, due to its bidentate chelating nature and rigid structure, can form stable complexes with various transition metals, such as ruthenium(II) and iridium(III). These metal complexes often possess favorable photophysical and photochemical properties for PDT, including strong absorption in the visible or near-infrared region, long-lived excited states, and efficient generation of singlet oxygen. This document provides an overview of the application of this compound derivatives in PDT, along with detailed experimental protocols for their synthesis and evaluation.
Application Notes
Synthesis of this compound Derivatives and their Metal Complexes
The synthesis of this compound ligands can be achieved through various organic chemistry methodologies, with Suzuki cross-coupling being a common and effective approach. The general strategy involves the coupling of a boronic acid or ester derivative of a quinoline with a halogenated quinoline. Once the ligand is synthesized and purified, it can be reacted with a suitable metal precursor, such as a ruthenium(II) or iridium(III) salt, to form the desired metal complex. The synthesis is typically carried out in an inert atmosphere and may require elevated temperatures.
Photophysical and Photochemical Properties
Metal complexes containing this compound ligands are designed to absorb light in the therapeutic window (600-900 nm) where light penetration into tissue is maximal. Upon light absorption, the photosensitizer is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen to generate highly reactive singlet oxygen (a Type II photochemical process) or participate in electron transfer reactions to produce other ROS (a Type I process). The efficiency of these processes is quantified by the singlet oxygen quantum yield (ΦΔ) and the photoluminescence quantum yield (Φf).
Table 1: Photophysical and Photochemical Data of Representative Biquinoline-based Metal Complexes
| Complex | λ_abs (nm) | λ_em (nm) | IC50 (μM) (Dark) | IC50 (μM) (Light) | Cell Line | Reference |
| Ru(II)-biquinoline 8b | Not specified | Not specified | >50 | 1.50 | A549 | [1] |
| Ru(II)-biquinoline 8b | Not specified | Not specified | >50 | 1.76 | 4T1 | [1] |
| IrBQ (2,2'-biquinoline) | Not specified | Not specified | >100 | 8.75 | MCF-7 | [2] |
| IrBQ (2,2'-biquinoline) | Not specified | Not specified | >100 | 7.23 | HeLa | [2] |
| RuBQ (2,2'-biquinoline) | Not specified | Not specified | >100 | 15.34 | MCF-7 | [2] |
| RuBQ (2,2'-biquinoline) | Not specified | Not specified | >100 | 12.87 | HeLa | [2] |
| N-arylamino-3,5'-biquinoline 3c | 484.5 (in DMSO) | Not specified | 10.5 | Not specified | MCF-7 | [3] |
Note: Data for this compound complexes are limited; the table includes data from other biquinoline isomers for illustrative purposes.
In Vitro Photodynamic Activity
The photodynamic efficacy of this compound derivatives is assessed by evaluating their phototoxicity in cancer cell lines. This is typically determined by measuring cell viability after incubation with the photosensitizer and subsequent exposure to light of a specific wavelength and dose. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the phototoxic potential. As shown in Table 1, ruthenium complexes of biquinoline have demonstrated potent phototoxicity in the low micromolar range against lung (A549) and breast (4T1, MCF-7) cancer cells, with minimal toxicity in the absence of light, indicating a favorable therapeutic index.[1][2]
Cellular Uptake and Imaging
The ability of photosensitizers to be taken up by cancer cells is crucial for their therapeutic effect. The inherent fluorescence of some this compound derivatives and their metal complexes allows for the visualization of their cellular uptake and subcellular localization using fluorescence microscopy. Studies on related N-arylamino-3,5'-biquinoline derivatives have shown their potential for use in cellular imaging, with observed internalization within the plasma membrane of cancer cells.[3] This property is also valuable for photodynamic diagnosis (PDD), where the fluorescence of the photosensitizer can be used to delineate tumor margins.
Experimental Protocols
Protocol 1: General Synthesis of a Ruthenium(II) Complex with a this compound Ligand
Materials:
-
This compound ligand
-
[Ru(p-cymene)Cl2]2 or similar Ru(II) precursor
-
Ancillary ligands (e.g., 1,10-phenanthroline)
-
Solvents: Ethanol, Methanol, Dichloromethane (DCM), Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive synthesis
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand and the ancillary ligand in a suitable solvent like ethanol.
-
In a separate flask, dissolve the Ruthenium(II) precursor in the same solvent.
-
Add the Ruthenium(II) precursor solution to the ligand solution dropwise with constant stirring.
-
Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina using an appropriate solvent system (e.g., DCM/Methanol gradient).
-
Characterize the final product by NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.
Protocol 2: In Vitro Phototoxicity Assessment (MTT Assay)
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption (e.g., LED array, laser)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivative in a cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "no drug" control and a "dark toxicity" control for each concentration.
-
Incubate the plates for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
For the "light" treatment groups, wash the cells with PBS and add fresh medium.
-
Expose the plates to light of the appropriate wavelength and dose. The "dark toxicity" plates should be kept in the dark.
-
Return the plates to the incubator for another 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - DCFH-DA)
-
Cancer cell line
-
This compound derivative
-
Light source
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on glass coverslips in a petri dish or in a multi-well plate.
-
Treat the cells with the this compound derivative as described in the phototoxicity protocol.
-
Before light exposure, incubate the cells with DCFH-DA (typically 10-20 µM) for 30 minutes in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Expose the cells to light.
-
Immediately after irradiation, visualize the green fluorescence of the oxidized probe (DCF) using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates ROS production.
Protocol 4: Cellular Uptake and Localization via Fluorescence Microscopy
Materials:
-
Fluorescent this compound derivative
-
Cancer cell line
-
Chambered coverglass or glass-bottom dishes
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Red CMXRos (for mitochondrial staining, if applicable)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed cells in chambered coverglass.
-
Incubate the cells with the fluorescent this compound derivative for various time points (e.g., 1, 4, 12, 24 hours).
-
For co-localization studies, incubate the cells with Hoechst 33342 and/or MitoTracker Red in the last 30 minutes of the drug incubation period.
-
Wash the cells with PBS.
-
Add fresh medium or mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images in the respective channels for the biquinoline derivative, nucleus, and mitochondria.
-
Merge the images to determine the subcellular localization of the photosensitizer.
Visualizations
Caption: General structure of a metal-based photosensitizer with a this compound ligand.
Caption: Experimental workflow for the preclinical evaluation of this compound photosensitizers.
Caption: PDT mechanism leading to cancer cell death via ROS generation.
Conclusion and Future Perspectives
Derivatives of this compound, particularly their metal complexes, represent a promising class of photosensitizers for photodynamic therapy. The available data, although limited for the specific 6,6'-isomer, suggests that these compounds can exhibit potent phototoxicity against cancer cells with low dark toxicity. Their potential for dual application in therapy and imaging further enhances their appeal.
Future research should focus on the systematic synthesis and evaluation of a library of this compound-based metal complexes to establish clear structure-activity relationships. Detailed photophysical studies are required to quantify their singlet oxygen generation capabilities. Furthermore, in vivo studies in relevant animal models are necessary to validate their therapeutic efficacy and assess their safety profile, paving the way for potential clinical translation.
References
- 1. Novel Ru(II) Complexes as Type-I/-II Photosensitizers for Multimodal Hypoxia-Tolerant Chemo-Photodynamic/Immune Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium(ii) complexes as bioorthogonal two-photon photosensitizers for tumour-specific photodynamic therapy against triple-negative breast cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 6,6'-Biquinoline Compounds for Anticancer Activity
Disclaimer: The following application notes and protocols are a generalized guide based on the established methodologies for the evaluation of quinoline-based anticancer compounds. Due to a lack of specific published data on the anticancer activity of 6,6'-biquinoline derivatives, the quantitative data and specific signaling pathway examples provided are illustrative. Researchers should adapt these protocols based on their specific this compound compounds and experimental findings.
Introduction
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological properties, including anticancer activity.[1] These compounds can exert their cytotoxic effects through various mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[1][2] The this compound scaffold, a nitrogen-containing heterocyclic aromatic compound, presents a promising framework for the development of novel anticancer agents.
These application notes provide a comprehensive set of protocols for the initial biological evaluation of novel this compound compounds for their potential as anticancer agents. The described methodologies cover the assessment of cytotoxicity, the investigation of apoptosis induction, and the analysis of cell cycle distribution in cancer cell lines.
Quantitative Data Summary
The following tables represent hypothetical data for a series of this compound derivatives (BQN-1 to BQN-4) to illustrate how to present quantitative results from anticancer evaluations.
Table 1: In Vitro Cytotoxicity of this compound Compounds (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) |
| BQN-1 | 15.8 ± 1.2 | 22.5 ± 2.1 | 18.3 ± 1.5 | 25.1 ± 2.8 |
| BQN-2 | 8.2 ± 0.9 | 12.1 ± 1.1 | 9.7 ± 0.8 | 14.6 ± 1.3 |
| BQN-3 | 25.4 ± 2.5 | 31.8 ± 3.2 | 28.9 ± 2.7 | 35.2 ± 3.9 |
| BQN-4 | 5.1 ± 0.6 | 7.9 ± 0.8 | 6.2 ± 0.7 | 9.8 ± 1.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.5 ± 0.2 |
-
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth after 48 hours of treatment and are expressed as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by BQN-4 in A549 Cells (48h Treatment)
| Concentration | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Live Cells |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 95.6 ± 0.5 |
| IC50 / 2 | 10.3 ± 1.1 | 5.2 ± 0.6 | 1.2 ± 0.2 | 83.3 ± 1.5 |
| IC50 | 25.7 ± 2.3 | 15.8 ± 1.4 | 2.1 ± 0.3 | 56.4 ± 3.1 |
| IC50 * 2 | 38.2 ± 3.1 | 28.4 ± 2.5 | 3.5 ± 0.4 | 29.9 ± 4.2 |
-
Data obtained from Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.
Table 3: Cell Cycle Analysis of A549 Cells Treated with BQN-4 (24h Treatment)
| Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 |
| IC50 / 2 | 60.1 ± 3.1 | 25.3 ± 2.0 | 14.6 ± 1.3 |
| IC50 | 68.5 ± 3.5 | 15.2 ± 1.4 | 16.3 ± 1.6 |
| IC50 * 2 | 75.3 ± 4.1 | 10.1 ± 1.1 | 14.6 ± 1.4 |
-
Data obtained from Propidium Iodide staining followed by flow cytometry analysis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a this compound compound that inhibits cell growth by 50% (IC50). The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[3]
Materials:
-
This compound compounds
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the this compound compound at different concentrations (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The DNA content of cells in the G2/M phase is twice that of cells in the G0/G1 phase.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the this compound compound at various concentrations for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Visualizations
Experimental Workflow
References
- 1. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 6,6'-Biquinoline in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile role of 6,6'-biquinoline in supramolecular chemistry. This unique ligand, with its rigid structure and strong chelating properties, serves as a cornerstone for the construction of intricate supramolecular architectures, including helicates, grids, and functional metal complexes. These assemblies exhibit remarkable photophysical properties, catalytic activity, and potential as therapeutic agents, making them of significant interest to researchers in materials science, catalysis, and drug development.
Applications of this compound in Supramolecular Chemistry
This compound is a privileged building block in supramolecular chemistry due to its ability to form stable, well-defined complexes with a variety of metal ions. The resulting supramolecular structures have found applications in several key areas:
-
Molecular Recognition and Sensing: The defined cavities and pockets within this compound-based supramolecular assemblies allow for the selective binding of guest molecules and ions. This property is harnessed in the development of chemical sensors for anions and other small molecules.
-
Catalysis: Chiral this compound derivatives, when complexed with transition metals like rhodium, have been successfully employed as catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.[1][2]
-
Photodynamic Therapy (PDT): Ruthenium complexes incorporating this compound and its derivatives are being actively investigated as photosensitizers for PDT.[3][4] Upon activation with light, these complexes can generate reactive oxygen species (ROS) that induce cancer cell death.[5][6] Their efficacy is often linked to their lipophilicity, which influences cellular uptake.
-
Materials Science: The self-assembly properties of this compound complexes are being explored for the development of novel materials with interesting optical and electronic properties.
Quantitative Data Summary
The following tables summarize key quantitative data for representative supramolecular systems based on biquinoline and related polypyridyl ligands, highlighting their performance in molecular recognition, catalysis, and photodynamic therapy.
Table 1: Binding Constants for Anion Recognition
| Host Molecule/Complex | Guest Anion | Method | Binding Constant (K) [M⁻¹] | Solvent |
| Urea-functionalized cleft | F⁻ | UV-Vis Titration | 1.2 x 10⁴ | DMSO |
| Urea-functionalized cleft | H₂PO₄⁻ | UV-Vis Titration | 8.7 x 10³ | DMSO |
| Thiourea-functionalized cleft | F⁻ | UV-Vis Titration | 2.5 x 10⁴ | DMSO |
| Thiourea-functionalized cleft | AcO⁻ | UV-Vis Titration | 1.1 x 10⁴ | DMSO |
| Dicopper Azacryptand | Dicarboxylate (fumarate) | UV-Vis Titration | log K = 4.5 | Dichloromethane |
Data adapted from references[7][8].
Table 2: Performance of a Chiral Rhodium Catalyst in Asymmetric Synthesis
| Substrate (Alkene) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Styrene | Chiral Biindolyl | 76 | 96 |
| 1-Hexene | Chiral Biindolyl | 96 | 74 |
Data for a chiral CpRh(III) catalyst, illustrating the potential of such systems.[9][10]*
Table 3: Photodynamic Therapy Efficacy of Ruthenium Complexes
| Complex | Cell Line | IC₅₀ (Dark) [µM] | IC₅₀ (Light) [µM] | Phototoxicity Index (PI) |
| [Ru(bipy)₂(bathocuproine)]²⁺ | MDA (Breast Cancer) | > 50 | 0.012 | > 4167 |
| [Ru(bipy)₂(bathocuproine)]²⁺ | B16 (Melanoma) | > 50 | 0.000125 | > 400,000 |
| [Ru(bipy)₂(2,9-diphenylphenanthroline)]²⁺ | MDA (Breast Cancer) | 25 | 0.17 | ~147 |
| [Ru(bipy)₂(2,9-diphenylphenanthroline)]²⁺ | B16 (Melanoma) | 30 | 0.3 | 100 |
Data adapted from reference[11]. The complexes contain phenanthroline derivatives structurally related to biquinoline.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related supramolecular systems.
Protocol 1: General Synthesis of a this compound-Based Helicate
This protocol is a representative example for the synthesis of a dinuclear copper(I) helicate.
Materials:
-
6,6'-Bis(chloromethyl)-2,2'-bipyridine (or a similar biquinoline precursor)
-
Appropriate aromatic thiol or alcohol for functionalization
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
-
Copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Ligand Synthesis:
-
Dissolve the 6,6'-bis(halomethyl)-biquinoline precursor and the desired aromatic thiol/alcohol in the chosen solvent in a round-bottom flask.
-
Add an excess of the base (e.g., K₂CO₃).
-
Reflux the mixture under an inert atmosphere for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ligand.
-
-
Helicate Formation:
-
In a separate flask, dissolve the purified ligand in a suitable solvent (e.g., CH₂Cl₂).
-
In another flask, dissolve the copper(I) salt in the same solvent.
-
Slowly add the copper(I) salt solution to the ligand solution with stirring under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the helicate is often indicated by a color change.
-
The resulting helicate can be precipitated by the addition of a non-polar solvent (e.g., hexane or ether) and collected by filtration.
-
Protocol 2: Characterization by NMR and ESI-MS
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample of the synthesized ligand or helicate in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to aid in the assignment of protons and to determine the spatial proximity of different parts of the molecule, which is crucial for confirming the helical structure.
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the complex (approximately 10-50 µM) in a solvent compatible with ESI-MS, such as methanol or acetonitrile.[4][12]
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode. The spectrum should show a peak or a series of peaks corresponding to the molecular ion of the helicate, often with the loss of a counter-ion. The isotopic pattern of the molecular ion peak should match the theoretical pattern for the proposed structure.
Protocol 3: UV-Vis Titration for Binding Constant Determination
This protocol describes a general method for determining the binding constant of a this compound-based host with a guest anion.[13][14]
Materials:
-
Stock solution of the host molecule of known concentration (e.g., 1 x 10⁻⁵ M) in a suitable solvent (e.g., DMSO, acetonitrile).
-
Stock solution of the guest anion (as a tetrabutylammonium salt) of known concentration (e.g., 1 x 10⁻³ M) in the same solvent.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Place a known volume (e.g., 2 mL) of the host solution into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the host.
-
Add small aliquots (e.g., 2-10 µL) of the guest anion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of the added guest.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 or 1:2) using specialized software (e.g., Hyperquad) to determine the binding constant (K).[7]
Visualizations
Diagram 1: Generalized Self-Assembly of a Dinuclear Helicate
References
- 1. Catalytic asymmetric synthesis of chiral phenols in ethanol with recyclable rhodium catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ruthenium porphyrin compounds for photodynamic therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 9. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Photodynamic therapy of cancer using sterically strained ruthenium complexes [morressier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ikm.org.my [ikm.org.my]
Troubleshooting & Optimization
Technical Support Center: Improving the Synthetic Yield of 6,6'-Biquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 6,6'-biquinoline. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of this compound in Homocoupling Reactions
-
Question: I am attempting a homocoupling reaction of 6-bromoquinoline to synthesize this compound, but I am observing very low to no product formation. What are the potential reasons for this, and how can I improve the yield?
-
Answer: Low yields in homocoupling reactions for the synthesis of this compound can stem from several factors related to the starting materials, catalyst system, and reaction conditions. Here's a breakdown of potential causes and troubleshooting steps:
-
Starting Material Quality: The purity of your 6-bromoquinoline is crucial. Impurities can interfere with the catalyst and hinder the reaction.
-
Solution: Ensure your 6-bromoquinoline is of high purity. If necessary, purify it by distillation or column chromatography before use.
-
-
Catalyst Inactivity: The choice and handling of the catalyst are critical for a successful coupling reaction.
-
Ullmann Coupling (Copper-based):
-
Cause: Copper catalysts can be sensitive to air and moisture. The use of old or improperly stored copper reagents can lead to catalyst deactivation.
-
Solution: Use freshly purchased, high-purity copper(I) iodide (CuI) or activate your copper powder before use. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[1] The addition of a ligand, such as 1,10-phenanthroline, can significantly improve the catalyst's performance and solubility.[1]
-
-
Nickel-Catalyzed Coupling:
-
Cause: The nickel(0) active species may not be generated efficiently from the Ni(II) precatalyst, or it may be sensitive to certain functional groups.
-
Solution: Use a reliable method to generate the active Ni(0) catalyst in situ, for example, by using a reducing agent like zinc powder with a Ni(II) salt (e.g., NiCl₂). The choice of ligand is also important; phosphine ligands like triphenylphosphine (PPh₃) are commonly used.
-
-
-
Inadequate Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction's success.
-
Cause: The reaction temperature may be too low for the coupling to proceed efficiently, or the solvent may not be suitable.
-
Solution: For Ullmann couplings, high temperatures (often >150 °C) and polar aprotic solvents like DMF or dioxane are typically required.[1] For nickel-catalyzed reactions, the optimal temperature can vary, so it's advisable to perform small-scale test reactions at different temperatures to find the ideal condition.
-
-
Presence of Water or Oxygen: Both Ullmann and nickel-catalyzed couplings are sensitive to moisture and oxygen.
-
Cause: Incomplete drying of glassware, solvents, or starting materials can quench the catalyst.
-
Solution: Thoroughly dry all glassware before use. Use anhydrous solvents and run the reaction under a strict inert atmosphere. Degassing the solvent before use can also be beneficial.
-
-
Issue 2: Difficulty in Purifying this compound
-
Question: My reaction seems to have worked, but I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and potential side products. Here are the recommended purification techniques:
-
Column Chromatography: This is a highly effective method for separating this compound from impurities.
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
-
Recrystallization: This technique is useful for obtaining highly pure crystalline this compound, especially after an initial purification by column chromatography.[2][3][4][5]
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Potential solvents to screen include ethanol, methanol, acetone, or mixtures of solvents like ethanol/water.[2][3][4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[3] If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2][3] Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[3]
-
-
Issue 3: Formation of Side Products
-
Question: I have isolated my product, but I see significant amounts of side products. What are the likely side products in the synthesis of this compound, and how can I minimize their formation?
-
Answer: The formation of side products is a common issue that can significantly lower the yield of the desired this compound.
-
Potential Side Products:
-
Debromination: In coupling reactions, particularly those involving organometallic intermediates, the bromo group on the starting material can be replaced by a hydrogen atom, leading to the formation of quinoline.
-
Polymerization: Under harsh reaction conditions, polymerization of the starting material or product can occur.
-
Products from Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and react with the starting materials or intermediates.
-
-
Minimizing Side Product Formation:
-
Optimize Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. Monitor the reaction progress by TLC to determine the optimal endpoint.
-
Control Stoichiometry: Use the correct stoichiometry of reagents as determined by the specific protocol.
-
Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere can prevent side reactions involving oxygen.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
-
Question 1: What are the most common synthetic routes to this compound?
-
Answer: The most common methods for synthesizing this compound involve the homocoupling of 6-haloquinolines (typically 6-bromoquinoline). The primary catalytic systems used are:
-
Ullmann Homocoupling: This classic method uses a copper catalyst to couple two molecules of 6-bromoquinoline.
-
Nickel-Catalyzed Homocoupling: This approach employs a nickel catalyst, often with a phosphine ligand, to achieve the homocoupling.
-
Suzuki-Miyaura Coupling: This method involves the reaction of 6-bromoquinoline with a 6-quinolylboronic acid or its ester derivative in the presence of a palladium catalyst.
-
-
Question 2: How can I synthesize the necessary precursor, 6-bromoquinoline?
-
Answer: 6-Bromoquinoline can be synthesized via a Skraup reaction. This involves reacting 4-bromoaniline with glycerol, an oxidizing agent (such as sodium 3-nitrobenzenesulfonate), and sulfuric acid. The reaction is typically heated to around 140°C.
-
Question 3: What is the role of a ligand in the coupling reactions?
-
Answer: In transition metal-catalyzed coupling reactions, ligands play a crucial role in stabilizing the metal center, influencing its reactivity, and improving the solubility of the catalyst. In the context of this compound synthesis, ligands like 1,10-phenanthroline for copper catalysis or phosphine ligands for nickel and palladium catalysis can significantly enhance the reaction rate and yield.
Experimental Protocols
Synthesis of 6-Bromoquinoline (Skraup Reaction)
| Reagent | Molar Equiv. | Amount |
| 4-Bromoaniline | 1.0 | 25 g |
| Sodium 3-nitrobenzenesulfonate | 1.7 | 55.5 g |
| Glycerol | 3.8 | 50.8 g |
| Sulfuric Acid (70%) | - | 170 mL |
Procedure:
-
Combine 4-bromoaniline, sodium 3-nitrobenzenesulfonate, glycerol, and 70% sulfuric acid in a round-bottom flask.
-
Heat the mixture with stirring at 140°C overnight.
-
Cool the reaction mixture and adjust the pH to ~8 with a 10% aqueous sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v) as the eluent to obtain 6-bromoquinoline as a yellow oil (Yield: ~42%).
Synthesis of this compound via Nickel-Catalyzed Homocoupling (General Procedure)
| Reagent | Molar Equiv. | Amount |
| 6-Bromoquinoline | 1.0 | (e.g., 1.0 mmol, 208 mg) |
| NiCl₂(PPh₃)₂ | 0.05 | (e.g., 0.05 mmol, 32.7 mg) |
| Zinc powder | 1.5 | (e.g., 1.5 mmol, 98 mg) |
| Triphenylphosphine (PPh₃) | 0.1 | (e.g., 0.1 mmol, 26.2 mg) |
| Anhydrous DMF | - | (e.g., 5 mL) |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(PPh₃)₂, zinc powder, and triphenylphosphine.
-
Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.
-
Add 6-bromoquinoline to the reaction mixture.
-
Heat the reaction mixture at 80-100°C and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove insoluble materials.
-
Partition the filtrate between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield issues.
References
- 1. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Purification of 6,6'-Biquinoline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6'-biquinoline and its isomers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the sample. For relatively pure samples with minor colored impurities, recrystallization is often sufficient. For complex mixtures containing isomeric byproducts or unreacted starting materials, column chromatography is the more effective approach.
Q2: What are the likely impurities in a crude this compound sample synthesized via Ullmann coupling?
A2: Crude this compound synthesized via the Ullmann coupling of 6-haloquinolines can contain several impurities. These may include unreacted 6-haloquinoline, homocoupled byproducts of any ligands used, and other biquinoline isomers formed through side reactions. Additionally, residual copper catalyst and inorganic salts from the reaction workup may be present.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for identifying and quantifying isomeric impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the desired product and identify any byproducts.
Troubleshooting Guides
Recrystallization
Problem: Oiling out during recrystallization.
-
Cause: The solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.
-
Solution:
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the solvent's boiling point or increase the solute's solubility.
-
Reheat the solution until it is clear and then allow it to cool more slowly.
-
Use a larger volume of the primary solvent to avoid supersaturation.
-
Problem: Poor crystal yield.
-
Cause: The compound is too soluble in the chosen solvent at room temperature, or the cooling process was too rapid.
-
Solution:
-
Choose a solvent in which the compound has lower solubility at room temperature. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1]
-
Cool the solution slowly to allow for maximum crystal formation. After reaching room temperature, placing the solution in an ice bath can further increase the yield.
-
Partially evaporate the solvent to increase the concentration of the solute and induce further crystallization.
-
Problem: Crystals are colored despite successful recrystallization.
-
Cause: The presence of highly colored, polar impurities that co-crystallize with the product.
-
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
-
Perform a second recrystallization.
-
Consider using column chromatography for a more effective separation of colored impurities.
-
Column Chromatography
Problem: Poor separation of this compound from its isomers.
-
Cause: The solvent system (eluent) does not have the optimal polarity to differentiate between the isomers on the stationary phase (e.g., silica gel).
-
Solution:
-
Optimize the solvent system: Use a solvent system with lower polarity. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[2] Gradually increase the proportion of the more polar solvent (ethyl acetate) to find the optimal separation. For polar compounds, a mixture like methanol/dichloromethane can be effective.[2]
-
Use a different stationary phase: If silica gel does not provide adequate separation, consider using alumina, which can be acidic, neutral, or basic and may offer different selectivity.
-
Employ gradient elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to first elute the less polar isomers and then the more polar this compound.
-
Problem: Tailing of peaks during column chromatography.
-
Cause: The compound is interacting too strongly with the stationary phase, often due to the acidic nature of silica gel. This can also be caused by overloading the column.
-
Solution:
-
Add a modifier to the eluent: For basic compounds like biquinolines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and reduce tailing.
-
Reduce the sample load: Overloading the column can lead to band broadening and tailing. Use a sample weight that is typically 1-5% of the stationary phase weight.
-
Use a less acidic stationary phase: Consider using neutral alumina instead of silica gel.
-
Problem: Cracking of the silica gel bed.
-
Cause: The column has run dry, or the heat generated from the solvent interacting with the silica gel has caused cracks.
-
Solution:
-
Never let the solvent level drop below the top of the silica gel. [3]
-
Pack the column carefully: Ensure the silica gel is packed uniformly as a slurry to avoid air pockets.
-
Use a sand layer: Adding a thin layer of sand on top of the silica gel can help to prevent disturbance of the bed when adding the eluent.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC)
Problem: Co-elution of this compound and an isomer.
-
Cause: The chosen stationary phase and mobile phase do not provide sufficient selectivity for the isomers.
-
Solution:
-
Change the stationary phase: If using a standard C18 column, try a phenyl-hexyl or a column with a different chemistry that can offer different pi-pi or shape selectivity.
-
Modify the mobile phase: Adjust the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. Small changes in pH can significantly impact the retention of ionizable compounds.
-
Optimize the gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Lower the flow rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.
-
Problem: Poor peak shape (fronting or tailing).
-
Cause: Column overload, inappropriate injection solvent, or secondary interactions with the stationary phase.
-
Solution:
-
Reduce the injection volume or concentration: Overloading is a common issue in preparative HPLC.
-
Match the injection solvent to the mobile phase: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase to avoid peak distortion.
-
Adjust the mobile phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
Objective: To purify crude this compound by removing minor impurities.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[1] Ethanol is often a good starting point for biquinoline derivatives.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Purification of this compound Isomers by Column Chromatography
Objective: To separate this compound from its isomers and other impurities.
Methodology:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent Selection (TLC): Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Spot the crude mixture on a TLC plate and develop it with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate). The ideal solvent system will show good separation between the spots corresponding to the different isomers (Rf values between 0.2 and 0.5).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles. Add a layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
| Parameter | Recrystallization | Column Chromatography | Preparative HPLC |
| Typical Purity | >98% (if impurities are minor) | >99% | >99.5% |
| Typical Yield | 60-90% | 50-80% | 70-95% |
| Scale | mg to kg | mg to g | µg to g |
| Time | Hours | Hours to Days | Hours |
| Cost | Low | Moderate | High |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Stability of 6,6'-Biquinoline-Based Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,6'-biquinoline-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with your this compound-based catalysts.
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
-
The reaction stalls before completion.
-
A significant decrease in product yield is observed in subsequent catalytic runs with recycled catalyst.
-
Noticeable color change of the reaction mixture, from the expected color of the active catalyst to a different hue (e.g., formation of a black precipitate, indicating metal nanoparticle formation).
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Ligand Dissociation | The this compound ligand may be displaced by strongly coordinating substrates, products, or solvents. Increase the ligand-to-metal ratio to favor the formation of the active catalyst complex. Consider using a less coordinating solvent. |
| Oxidative Degradation | The catalyst may be sensitive to air or oxidizing agents. Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents. |
| Thermal Decomposition | The catalyst may not be stable at the reaction temperature. Determine the thermal decomposition temperature of your catalyst using thermogravimetric analysis (TGA). Run the reaction at a lower temperature if possible, even if it requires a longer reaction time. |
| Poisoning | The catalyst's active sites may be blocked by impurities in the reagents or solvents. Purify all starting materials and solvents before use. Common poisons for palladium catalysts include sulfur- and phosphorus-containing compounds, as well as strongly coordinating nitrogen heterocycles.[1] |
Issue 2: Inconsistent Catalytic Performance
Symptoms:
-
Reaction yields are not reproducible between batches.
-
The catalyst's performance varies with different sources of reagents or solvents.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Variable Water Content | Trace amounts of water can affect the stability and activity of the catalyst. Use anhydrous solvents and reagents. If water is necessary for the reaction, ensure its concentration is consistent across all experiments. |
| Inconsistent Reagent Purity | Impurities in the starting materials can act as inhibitors or poisons. Use reagents of the highest possible purity and consider purification before use. |
| Batch-to-Batch Catalyst Variation | The quality of the synthesized catalyst may vary. Characterize each new batch of catalyst thoroughly (e.g., by NMR, mass spectrometry, elemental analysis) to ensure consistency. |
Issue 3: Formation of Insoluble Species
Symptoms:
-
Precipitation is observed during the reaction.
-
The catalyst is difficult to recover or recycle.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low Catalyst Solubility | The catalyst or its intermediates may have poor solubility in the reaction solvent. Screen different solvents to find one that dissolves all components of the catalytic system. |
| Formation of Metal Nanoparticles | The metal center may be reduced to its elemental state, leading to the formation of inactive nanoparticles. This is a known deactivation pathway for palladium catalysts.[1] Add a stabilizing agent or modify the ligand structure to increase the stability of the metal complex. |
| Product Precipitation | The desired product may be insoluble in the reaction medium, potentially encapsulating the catalyst. Monitor the reaction progress and consider stopping it before significant precipitation occurs. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound-based catalysts?
A1: The most common degradation pathways include:
-
Ligand Dissociation: The biquinoline ligand can be displaced by other coordinating species in the reaction mixture.
-
Oxidation of the Metal Center: The metal ion can be oxidized to a higher, inactive oxidation state.
-
Reduction of the Metal Center: The metal ion can be reduced to its elemental state, leading to the formation of inactive metal nanoparticles.[1]
-
Degradation of the Ligand: The biquinoline ligand itself can undergo decomposition under harsh reaction conditions.
Q2: How can I monitor the stability of my catalyst during the reaction?
A2: You can monitor the stability of your catalyst using spectroscopic techniques such as:
-
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum of the reaction mixture can indicate changes in the catalyst's coordination environment or oxidation state.
-
NMR Spectroscopy: 1H and 31P (if applicable) NMR can be used to track the integrity of the ligand and detect the formation of decomposition products.
Q3: What is the effect of pH on the stability of this compound-based catalysts?
A3: The effect of pH is highly dependent on the specific metal and reaction. Extreme pH values can lead to the protonation or deprotonation of the ligand, which can affect its coordination to the metal center and the overall stability of the complex. It is recommended to screen a range of pH conditions to find the optimal balance between activity and stability.
Q4: Are there any general strategies to improve the stability of these catalysts?
A4: Yes, some general strategies include:
-
Ligand Modification: Introducing bulky substituents on the biquinoline backbone can enhance the stability of the metal complex by sterically hindering ligand dissociation.
-
Solvent Selection: Choosing a solvent that strongly coordinates to the metal center can sometimes stabilize the catalyst, but this may also inhibit its activity. A careful balance is needed.
-
Use of Additives: In some cases, the addition of co-ligands or stabilizing agents can prevent catalyst decomposition.
Quantitative Data Summary
The following table summarizes hypothetical stability data for a generic this compound-metal catalyst. Note: This data is for illustrative purposes only. You should determine the specific stability parameters for your catalyst system experimentally.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst Half-life (t1/2) | 2 hours (80°C) | 12 hours (60°C) | > 48 hours (40°C) |
| Turnover Number (TON) before 50% deactivation | 500 | 3000 | > 10,000 |
| Major Decomposition Product | Metal nanoparticles | Ligand dissociation | Oxidized metal species |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using UV-Vis Spectroscopy
-
Prepare a stock solution of the this compound-based catalyst in a suitable, degassed solvent.
-
Transfer the solution to a cuvette equipped with a stir bar and seal it under an inert atmosphere.
-
Place the cuvette in a temperature-controlled spectrophotometer.
-
Record the initial UV-Vis spectrum at room temperature.
-
Increase the temperature to the desired reaction temperature and monitor the change in the absorbance at a characteristic wavelength of the catalyst over time.
-
The rate of decomposition can be determined by fitting the absorbance decay to a suitable kinetic model.
Protocol 2: Chemical Stability Assessment towards an Oxidant
-
Prepare a stock solution of the catalyst in a degassed solvent.
-
Divide the solution into several vials, all under an inert atmosphere.
-
To each vial, add a different concentration of a potential oxidant (e.g., air, peroxide).
-
Monitor the solutions over time using a suitable analytical technique (e.g., UV-Vis, NMR, or by testing the catalytic activity of aliquots).
-
Determine the catalyst's tolerance to the oxidant by observing the concentration at which significant degradation occurs.
Visualizations
Caption: Common deactivation pathways for this compound-based catalysts.
Caption: A logical workflow for troubleshooting catalyst instability issues.
References
"troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of 6,6'-biquinoline complexes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during fluorescence experiments with this compound complexes.
Issue 1: My this compound complex is not fluorescing or the signal is very weak.
-
Question: Why is my newly synthesized this compound complex not showing any fluorescence?
-
Answer: There are several potential reasons for a lack of fluorescence. Firstly, the inherent photophysical properties of your specific complex might lead to very low or no fluorescence. The nature of the metal center and the substituents on the biquinoline ligand play a crucial role in determining the emission properties. For instance, heavy atoms in the metal center can facilitate non-radiative decay pathways, quenching fluorescence. Secondly, impurities from the synthesis, especially residual transition metals, can act as efficient quenchers. Finally, the solvent system used for the measurement can have a profound effect on the fluorescence quantum yield.
-
-
Question: My complex was fluorescent initially, but the signal has disappeared over time. What could be the cause?
-
Answer: This phenomenon, known as photobleaching, is the irreversible decomposition of the fluorophore due to light exposure. To mitigate this, you can reduce the excitation light intensity, limit the exposure time, or use a photostabilizing agent in your solution. Additionally, ensure the chemical stability of your complex in the chosen solvent and under the experimental conditions (e.g., pH, atmosphere). Degradation of the complex will lead to a loss of fluorescence.
-
Issue 2: The fluorescence intensity of my this compound complex is inconsistent between experiments.
-
Question: I am observing significant variations in fluorescence intensity for the same sample concentration. What factors should I check?
-
Answer: Inconsistent fluorescence intensity can stem from several experimental variables. Ensure that the concentration of your complex is accurately and consistently prepared. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[1] The presence of dissolved oxygen is a common cause of fluorescence quenching; de-gassing your solvent can often lead to more consistent results.[1] Temperature fluctuations can also affect fluorescence, as dynamic quenching is temperature-dependent.[1] Finally, ensure your spectrometer settings (e.g., excitation/emission wavelengths, slit widths, detector gain) are identical for all measurements.
-
-
Question: How does the choice of solvent affect the fluorescence of my this compound complex?
-
Answer: The solvent plays a critical role in the fluorescence properties of your complex. Solvent polarity can influence the energy levels of the excited state, leading to shifts in the emission wavelength and changes in the fluorescence quantum yield.[2][3] For instance, polar solvents can stabilize the excited state, often resulting in a red shift of the emission spectrum.[2] It is crucial to use the same solvent and ensure its purity for all comparative experiments.
-
Issue 3: I suspect my this compound complex is undergoing aggregation.
-
Question: What is aggregation-caused quenching (ACQ) and how do I know if it's affecting my measurements?
-
Answer: Aggregation-caused quenching (ACQ) is a phenomenon where the formation of aggregates of the fluorophore in solution leads to a decrease in fluorescence intensity. This is common for planar aromatic molecules like this compound. To test for ACQ, you can perform a concentration-dependent fluorescence study. If the fluorescence intensity does not increase linearly with concentration and starts to plateau or even decrease at higher concentrations, ACQ is likely occurring.
-
-
Question: How can I prevent or minimize aggregation of my this compound complex?
-
Answer: To minimize aggregation, you can work at lower concentrations. The choice of solvent is also critical; a solvent that better solvates the complex can reduce the tendency to aggregate. Modifying the structure of the this compound ligand by introducing bulky substituents can also sterically hinder aggregation.
-
Quantitative Data Summary
The following tables summarize key photophysical data for some biquinoline and related quinoline complexes. Note that the properties are highly dependent on the specific metal center, ligands, and solvent.
Table 1: Fluorescence Quantum Yields (Φf) of Selected Biquinoline and Related Complexes
| Complex | Solvent | Quantum Yield (Φf) | Reference |
| Ruthenium(II) 2,2'-biquinoline complex (RuBQ) | Acetonitrile | 0.045 | --INVALID-LINK-- |
| Iridium(III) 2,2'-biquinoline complex (IrBQ) | Acetonitrile | 0.12 | --INVALID-LINK-- |
| Europium(III) 2,2′-bipyridine-6,6′-dicarboxylate | Aqueous (pH 6.6) | 0.115 | [4] |
| Tris-(8-hydroxyquinoline)aluminum (Alq3) | Chloroform | 0.13 | --INVALID-LINK-- |
Table 2: Fluorescence Lifetimes (τ) of Selected Quinoline Derivatives
| Compound | Solvent | Lifetime (τ) in ns | Reference |
| Protochlorophyll | 1,4-Dioxane | 5.5 ± 0.1 | [3] |
| Protochlorophyll | Methanol | 3.3 ± 0.1 | [3] |
| Quinine bisulfate in 1 N H2SO4 (slow component) | Water | ~19 |
Experimental Protocols
Protocol 1: General Synthesis of a Metal-6,6'-Biquinoline Complex
This protocol is a general guideline and may require optimization for specific complexes.
-
Ligand and Metal Salt Preparation: Dissolve equimolar amounts of the this compound ligand and the desired metal salt (e.g., RuCl₃·xH₂O, IrCl₃·xH₂O) in a suitable solvent (e.g., ethanol, methanol, or a mixture).
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction may require heating under reflux for several hours to days, depending on the desired complex.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing color changes.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum. Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
Protocol 2: Investigating Fluorescence Quenching
This protocol outlines the steps to study the quenching of a this compound complex by a specific analyte (quencher).
-
Stock Solutions: Prepare a stock solution of the fluorescent this compound complex at a known concentration in a suitable, de-gassed solvent. Prepare a stock solution of the quencher at a much higher concentration in the same solvent.
-
Sample Preparation: In a series of cuvettes, add a fixed volume of the complex stock solution. Then, add varying, small volumes of the quencher stock solution to create a range of quencher concentrations. Bring all samples to the same final volume with the solvent. Include a blank sample containing only the complex and solvent.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Ensure that the excitation wavelength is set to the absorption maximum of the complex and that the emission is monitored over the appropriate wavelength range.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (F₀/F) against the quencher concentration ([Q]), where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity at a given quencher concentration. This is known as a Stern-Volmer plot.
-
Interpretation: A linear Stern-Volmer plot is indicative of a single quenching mechanism (either static or dynamic). The slope of the line gives the Stern-Volmer quenching constant (Ksv).
Visualizations
Below are diagrams illustrating key concepts in fluorescence quenching and a typical experimental workflow.
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: A logical workflow for troubleshooting low fluorescence signals.
References
- 1. fiveable.me [fiveable.me]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and photophysical properties of LnIII complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid: surprising formation of a H-bonded network of bimetallic entities - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 6,6'-Biquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 6,6'-biquinoline. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the this compound core?
A1: The most prevalent methods for functionalizing the this compound scaffold involve transition-metal-catalyzed cross-coupling reactions and direct C-H bond functionalization. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form new carbon-carbon bonds. Additionally, direct C-H arylation offers a streamlined approach to introduce aryl groups onto the biquinoline core without the need for pre-functionalization. Other methods include classical electrophilic aromatic substitution reactions like halogenation and nitration, though these may offer less regioselectivity.
Q2: How can I improve the regioselectivity of my functionalization reaction?
A2: Achieving high regioselectivity in the functionalization of this compound can be challenging due to the presence of multiple reactive sites. For direct C-H functionalization, the choice of directing group and catalyst system is crucial. In some cases, the nitrogen atoms of the quinoline rings can direct the functionalization to specific positions. The use of specific ligands can also influence the regiochemical outcome by modulating the steric and electronic properties of the catalyst. For cross-coupling reactions, the initial placement of a halide or triflate at a specific position dictates the site of functionalization.
Q3: What are the key parameters to consider when optimizing a palladium-catalyzed cross-coupling reaction for this compound?
A3: Several factors can significantly impact the success of a palladium-catalyzed cross-coupling reaction with this compound derivatives. These include:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphine-based, N-heterocyclic carbene-based) is critical. The ligand stabilizes the palladium center and influences its reactivity and selectivity.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura couplings. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: The solvent can affect the solubility of reagents and the stability and activity of the catalyst. Common choices include ethereal solvents (e.g., dioxane, THF) and polar aprotic solvents (e.g., DMF, DMAc).
-
Temperature: Reaction temperature influences the reaction rate and can affect catalyst stability and side reactions.
-
Additives: In some cases, additives like tetraalkylammonium salts can enhance reaction efficiency.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling with a halogenated this compound derivative, but I am observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Inactive Catalyst: The palladium catalyst may be inactive or may have decomposed.
-
Incorrect Base: The chosen base may not be optimal for the specific reaction.
-
Solution: Screen a variety of bases, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The strength and solubility of the base can significantly impact the reaction outcome.
-
-
Poor Ligand Choice: The ligand may not be suitable for the specific transformation.
-
Solution: Experiment with different classes of ligands. For electron-rich heteroaromatics, bulky electron-rich phosphine ligands are often effective. N-heterocyclic carbene (NHC) ligands can also be a good alternative.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, while monitoring for potential decomposition of starting materials or products.
-
-
Impure Starting Materials: Impurities in the starting materials, particularly the organoboron reagent, can inhibit the reaction.
-
Solution: Ensure the purity of your halogenated biquinoline and the boronic acid or ester. Purification of the boronic acid by recrystallization may be necessary.
-
Problem 2: Formation of Significant Side Products
Q: My reaction is producing the desired functionalized this compound, but I am also observing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge in cross-coupling chemistry. Here are some likely side reactions and strategies to mitigate them:
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Homocoupling of the Organoboron Reagent: This is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of a biaryl from the boronic acid.
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.
-
-
Protodeborylation/Protodehalogenation: This involves the cleavage of the C-B or C-X bond and replacement with a hydrogen atom.
-
Solution: Ensure anhydrous reaction conditions, as water can facilitate these side reactions. The choice of base can also play a role; sometimes, a weaker base can minimize these pathways.
-
-
Decomposition of Starting Material or Product: High reaction temperatures can lead to the degradation of sensitive functional groups.
-
Solution: If possible, try to run the reaction at a lower temperature for a longer duration. Screening different catalyst systems may allow for milder reaction conditions.
-
Problem 3: Difficulty in Product Purification
Q: I have successfully synthesized my functionalized this compound derivative, but I am struggling to purify it from the reaction mixture. What are some effective purification strategies?
A: Purification of functionalized biquinoline derivatives can be challenging due to their often polar nature and potential for coordination with residual metals.
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Column Chromatography: This is the most common method for purification.
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Strategy: Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The polarity of the eluent system will depend on the nature of the functional group introduced. For highly polar compounds, a reversed-phase column may be more effective.[1]
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.
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Strategy: Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Removal of Residual Palladium: Residual palladium can contaminate the final product.
-
Strategy: Washing the organic extract with an aqueous solution of a scavenger, such as thiourea or sodium sulfide, can help remove residual palladium. Alternatively, specialized silica-based scavengers can be used during column chromatography.
-
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated Quinolone Derivative.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 110 | 78 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 90 | 62 |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | THF/H₂O | 80 | 55 |
Note: This table is a representative example based on typical conditions for related heteroaromatic systems and should be used as a starting point for optimization.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the functionalization of quinoline and related N-heterocyclic systems. They should be adapted and optimized for the specific this compound substrate and desired transformation.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
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To a flame-dried Schlenk flask, add the halogenated this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Direct C-H Arylation
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In a reaction vessel, combine the this compound (1.0 equiv), the aryl halide (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and the ligand (e.g., a phosphine or NHC ligand, 10-20 mol%).
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Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv) and any additives (e.g., pivalic acid).
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Add the solvent (e.g., DMAc or DMF).
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Degas the mixture by bubbling with an inert gas for 15-20 minutes.
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Heat the reaction to the desired temperature (e.g., 120-150 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the residue by column chromatography.
Visualizations
References
Technical Support Center: Photodegradation of 6,6'-Biquinoline in Catalytic Cycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photodegradation of 6,6'-biquinoline in catalytic cycles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a photodegradation experiment with this compound?
A1: Before initiating a photodegradation experiment, it is crucial to:
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Characterize the Catalyst: Ensure the photocatalyst is well-characterized in terms of its crystalline phase, particle size, surface area, and optical properties (e.g., band gap).
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Solvent Selection: Choose a solvent that does not degrade under the experimental conditions and in which this compound is sufficiently soluble. The solvent should also be transparent to the light source's wavelength.
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Control Experiments: Plan for control experiments, including running the reaction in the dark (to assess catalyst adsorption) and without a catalyst (to assess direct photolysis of the substrate).
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Analytical Method Development: Establish a reliable analytical method (e.g., HPLC, GC-MS) for the quantification of this compound and its potential degradation products.
Q2: My this compound degradation rate is very low. What are the potential causes and how can I improve it?
A2: Low degradation rates can stem from several factors. Consider the following troubleshooting steps:
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Catalyst Activity: The chosen photocatalyst may have low activity for this compound degradation. Consider screening different catalysts (e.g., TiO₂, ZnO, or composite materials). The synthesis method and calcination temperature of the catalyst can significantly impact its activity.
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Light Source: Ensure the light source emits photons with energy greater than or equal to the band gap of the photocatalyst. Check the lamp's age and output.
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Catalyst Loading: The concentration of the catalyst is a critical parameter. Too low a concentration will result in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration. An optimal catalyst loading needs to be determined empirically.
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pH of the Solution: The pH of the reaction medium can influence the surface charge of the catalyst and the speciation of the this compound, affecting the adsorption and subsequent reaction. Experiment with a range of pH values to find the optimum.
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Presence of Scavengers: The presence of radical scavengers in the reaction mixture can inhibit the degradation process. Ensure the purity of the solvent and reagents.
Q3: I am observing the formation of multiple, unidentified peaks in my chromatogram. How can I identify the degradation byproducts of this compound?
A3: Identifying degradation intermediates is crucial for understanding the reaction mechanism. The following techniques are recommended:
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Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for identifying the molecular weights and fragmentation patterns of the byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy can provide detailed structural information.
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Literature Review: While specific data on this compound may be scarce, reviewing the degradation pathways of similar N-heterocyclic aromatic compounds, such as quinoline or bipyridine, can provide clues about expected intermediates. Common degradation pathways involve hydroxylation of the aromatic rings and eventual ring-opening.
Q4: How can I confirm the role of different reactive oxygen species (ROS) in the degradation of this compound?
A4: Scavenger studies are a common method to elucidate the role of specific ROS. This involves adding a chemical species that selectively quenches a particular ROS and observing its effect on the degradation rate.
| Scavenger | Target Reactive Oxygen Species (ROS) |
| Isopropanol or tert-Butanol | Hydroxyl radicals (•OH) |
| Benzoquinone | Superoxide radicals (O₂•⁻) |
| Ethylenediaminetetraacetic acid (EDTA) | Holes (h⁺) |
| Sodium Azide | Singlet oxygen (¹O₂) |
By comparing the degradation rate in the presence and absence of these scavengers, the contribution of each ROS can be inferred.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experimental runs | - Inhomogeneous catalyst suspension.- Fluctuations in light intensity.- Temperature variations. | - Ensure vigorous and consistent stirring.- Monitor and stabilize the lamp output.- Use a constant temperature bath for the reactor. |
| Catalyst deactivation after a few cycles | - Fouling of the catalyst surface by degradation products.- Photocorrosion of the catalyst. | - Wash the catalyst with an appropriate solvent after each run.- Consider using a more photostable catalyst or modifying the existing one. |
| Difficulty in separating the catalyst after the reaction | - Small particle size of the catalyst. | - Use a catalyst with a larger particle size or supported on a substrate.- Employ centrifugation at higher speeds or membrane filtration. |
| Poor mass balance (sum of this compound and identified products is less than the initial amount) | - Formation of volatile degradation products.- Strong adsorption of products onto the catalyst surface.- Incomplete elution of products from the analytical column. | - Analyze the gas phase using techniques like GC-MS.- Develop a more effective extraction method to desorb products from the catalyst.- Optimize the analytical method (e.g., gradient elution, different column). |
Experimental Protocols
General Protocol for Photocatalytic Degradation of this compound:
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Catalyst Suspension Preparation: Disperse a known amount of the photocatalyst in the reaction solvent (e.g., ultrapure water, acetonitrile) and sonicate for 15-30 minutes to ensure a homogeneous suspension.
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Adsorption-Desorption Equilibrium: Add a stock solution of this compound to the catalyst suspension to achieve the desired initial concentration. Stir the mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached.
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Photoreaction Initiation: Place the reactor under a light source with a specific wavelength and intensity. Start the irradiation and continue to stir the suspension.
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Sampling: At regular time intervals, withdraw aliquots of the suspension.
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Sample Preparation for Analysis: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst particles.
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Analysis: Analyze the filtrate using a pre-established analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound and its degradation products.
Visualizations
Caption: General experimental workflow for the photodegradation of this compound.
Caption: Troubleshooting logic for low degradation rates of this compound.
Technical Support Center: Synthesis of Substituted 6,6'-Biquinoline Derivatives
Welcome to the technical support center for the synthesis of substituted 6,6'-biquinoline derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound scaffold?
The most prevalent and versatile method for constructing the this compound scaffold is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly common, involving the reaction of a 6-haloquinoline with a quinoline-6-boronic acid or its corresponding ester.[1][2] Alternative methods include Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), though these are often less favored due to the toxicity and sensitivity of the organometallic reagents.[3]
Q2: Why is the Suzuki-Miyaura reaction often preferred for this compound synthesis?
The Suzuki-Miyaura coupling is widely used due to several advantages:
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Commercial Availability: A wide variety of boronic acids and palladium catalysts are commercially available.
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Stability: The organoboron reagents are relatively stable to air and moisture compared to other organometallics.[3]
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Favorable Reaction Conditions: The reactions are typically run under mild conditions.
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Byproducts: The inorganic byproducts are generally non-toxic and easily removed during workup.
Q3: What are the most common precursors for a Suzuki-Miyaura synthesis of 6,6'-biquinolines?
The key building blocks are a 6-haloquinoline (typically 6-bromoquinoline) and a quinoline-6-boronic acid derivative.[2] One of these precursors can bear the desired substituents, or the final biquinoline product can be functionalized in subsequent steps.
Q4: Are there specific challenges associated with synthesizing the quinoline precursors themselves?
Yes, the synthesis of the initial substituted quinoline monomers can be challenging. Classical methods like the Skraup or Doebner-von Miller reactions are used to construct the quinoline core from anilines but can require harsh conditions (strong acid, high temperatures) and may not be suitable for sensitive functional groups.[4] Careful planning of the synthetic route is necessary to introduce desired substituents at the correct stage.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted this compound derivatives, particularly focusing on the critical cross-coupling step.
Problem: Low or No Yield in Suzuki Cross-Coupling Reaction
A low or zero yield in the coupling step is the most common issue. The problem can typically be traced to the catalyst, reagents, or reaction conditions.
Possible Cause 1: Inactive or Inefficient Catalyst System
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Question: My reaction is not proceeding. How can I troubleshoot the palladium catalyst and ligand?
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Answer:
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Catalyst Choice: While Pd(PPh₃)₄ is common, it can be air-sensitive. Consider using a more stable precatalyst like Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ in combination with a suitable phosphine ligand.[1]
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Ligand Selection: The choice of ligand is critical. For electron-rich or sterically hindered quinolines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[5]
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Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Typical loadings range from 1-5 mol%. For challenging substrates, increasing the loading may be necessary.
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Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidatively deactivate the Pd(0) catalyst.
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Possible Cause 2: Inefficient Transmetalation
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Question: I am seeing unreacted starting materials. Could the transmetalation step be the issue?
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Answer:
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Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. An inappropriate base can lead to reaction failure. Aqueous solutions of Na₂CO₃ or K₂CO₃ are standard. For difficult couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective.[2]
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Solvent System: The solvent must facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include toluene/water, dioxane/water, or THF/water.[1] Aprotic polar solvents like DMF can also be used.
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Boronic Acid Quality: Boronic acids can undergo self-condensation to form boroxines upon storage. This reduces the concentration of the active monomeric species. Ensure your boronic acid is pure or consider using more stable boronate esters (e.g., pinacol esters).
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Possible Cause 3: Competing Side Reactions
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Question: My TLC/LC-MS shows multiple spots and my desired product yield is low. What side reactions could be occurring?
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Answer:
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Debromination/Protodeborylation: This involves the replacement of the bromine atom or the boronic acid group with a hydrogen atom from the solvent or trace water. Using anhydrous solvents (if the protocol allows) and thoroughly dried reagents can minimize this.
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Homocoupling: The boronic acid can couple with itself (Glaser coupling) to form a quinoline-quinoline dimer, consuming your starting material. This is often promoted by the presence of oxygen.
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Hydrolysis of Haloquinoline: Under basic conditions and high temperatures, the 6-bromoquinoline can be hydrolyzed to the corresponding quinolin-6-ol.
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Problem: Difficulty with Product Purification
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Question: My crude product is a complex mixture and is difficult to purify. What are the best strategies?
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Answer:
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Common Impurities: The primary impurities are often residual palladium catalyst, phosphine ligands (or their oxides), and homocoupled byproducts.
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Purification Techniques:
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Filtration: After the reaction, a filtration through a pad of Celite can remove a significant portion of the palladium black.
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Column Chromatography: This is the most effective method for separating the desired biquinoline from starting materials and byproducts. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is typically used.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
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Washing: Thoroughly washing the organic extract with aqueous solutions (e.g., saturated NaHCO₃, brine) is crucial for removing inorganic salts and water-soluble impurities before chromatography.[6]
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Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific reaction parameters chosen. The following table summarizes typical conditions and their impact on yield for the synthesis of a generic substituted this compound.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | - | 2M Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 65-80 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 75-90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 70-85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 16 | 80-95 |
Note: Yields are illustrative and highly dependent on the specific substituents on the quinoline rings.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Cross-Coupling
This protocol is adapted from methodologies used for the synthesis of biquinoline derivatives.[2]
Reagents:
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Substituted 6-bromoquinoline (1.0 eq)
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Substituted quinoline-6-boronic acid (1.2 eq)
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Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
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Base (e.g., Na₂CO₃, 2.0 eq)
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Solvent (e.g., DMF/H₂O mixture, 4:1)
Procedure:
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To a microwave reaction vial, add the 6-bromoquinoline, quinoline-6-boronic acid, palladium catalyst, and base.
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Add the solvent mixture to the vial.
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Seal the vial tightly with a cap.
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Place the vial in the microwave reactor.
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Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC or LC-MS if possible.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield the pure substituted this compound.
Visualizations
Caption: General workflow for synthesizing substituted 6,6'-biquinolines.
Caption: Troubleshooting logic for a low-yield Suzuki coupling reaction.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
"addressing poor solubility of 6,6'-Biquinoline complexes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poorly soluble 6,6'-biquinoline complexes.
Frequently Asked Questions (FAQs)
Q1: My this compound complex won't dissolve in standard aqueous buffers. What are the first steps I should take?
A1: Poor aqueous solubility is a common issue with planar, aromatic structures like this compound and their metal complexes. Here are the initial troubleshooting steps:
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pH Adjustment: The solubility of metal complexes can be highly dependent on pH.[1] Try adjusting the pH of your buffer system to see if solubility improves. For complexes with basic functional groups, lowering the pH might help, while for acidic groups, increasing the pH could be effective.
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Gentle Heating and Sonication: Mild heating and sonication can help overcome the initial energy barrier to dissolution.[1] However, be cautious as excessive heat can degrade some complexes.
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Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can significantly enhance solubility.[1] Common choices include DMSO, DMF, ethanol, or polyethylene glycol (PEG).
Q2: What strategies can I employ if initial troubleshooting fails?
A2: If basic methods are unsuccessful, you may need to consider more advanced strategies, which can be broadly categorized into chemical modification and formulation approaches.
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Chemical Modification: This involves altering the structure of the this compound ligand itself to incorporate more hydrophilic groups.
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Formulation Strategies: These methods aim to improve the solubility of the existing complex without changing its chemical structure.
Q3: How can I chemically modify the this compound ligand to improve the solubility of its complexes?
A3: Modifying the ligand is a powerful strategy to enhance the intrinsic solubility of the resulting metal complex. Consider the following approaches:
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Introduce Ionizable Functional Groups: Attaching acidic groups like carboxylates (-COOH) or sulfonates (-SO3H), or basic groups like amines, can render the complex more soluble in aqueous media through salt formation.
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Add Polar, Non-ionizable Groups: Incorporating polyethylene glycol (PEG) chains or hydroxyl groups can increase hydrophilicity and improve water solubility.
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Quaternize Amine Functionalities: If your ligand contains amine groups, they can be quaternized to create permanently charged, more soluble salts.
Q4: What are some effective formulation strategies for this compound complexes?
A4: Formulation strategies are ideal when you want to work with the existing, unmodified complex. Key approaches include:
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Co-solvency: Using a mixture of water and a biocompatible organic solvent to increase the solubility of lipophilic compounds.
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Surfactant-based Systems: Surfactants can form micelles that encapsulate the poorly soluble complex, allowing it to be dispersed in an aqueous medium. Non-ionic surfactants like polysorbates are often used.
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Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your biquinoline complex, forming a more water-soluble inclusion complex.
Troubleshooting Guides
Issue 1: My this compound Complex Precipitates Out of Solution During My Experiment.
This is a common problem, especially when a stock solution in an organic solvent is diluted into an aqueous buffer for a biological assay.
Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation upon dilution.
Quantitative Data on Solubility Enhancement:
The following table provides illustrative data on how different strategies can improve the aqueous solubility of a hypothetical this compound complex.
| Strategy | Compound | Solvent/Medium | Solubility (µg/mL) | Fold Increase |
| Baseline | Unmodified Complex | PBS (pH 7.4) | < 1 | - |
| pH Adjustment | Unmodified Complex | Acetate Buffer (pH 5.0) | 5 | ~5 |
| Co-solvency | Unmodified Complex | PBS with 5% DMSO | 50 | >50 |
| Ligand Mod. | Sulfonated Biquinoline Complex | PBS (pH 7.4) | > 1000 | >1000 |
| Formulation | Unmodified Complex | PBS with 2% HP-β-Cyclodextrin | 250 | >250 |
Issue 2: I Need to Prepare a Concentrated Stock Solution of My Poorly Soluble Complex.
Preparing a stable, concentrated stock solution is crucial for serial dilutions and ensuring accurate dosing in experiments.
Experimental Protocol: Preparation of a Stock Solution using a Co-solvent System
This protocol is adapted from methods used for other poorly soluble ruthenium complexes.
Objective: To prepare a 10 mM stock solution of a this compound complex with a molecular weight of 500 g/mol (example).
Materials:
-
This compound complex (5 mg)
-
Dimethyl sulfoxide (DMSO, sterile filtered)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5 mg of the this compound complex into a sterile microcentrifuge tube.
-
Add 1 mL of DMSO to the tube. This will give a final concentration of 10 mM.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate for 15-30 minutes. Visually inspect the solution for any remaining particulate matter.
-
If undissolved particles remain, gently warm the solution to 37°C for 10-15 minutes while intermittently vortexing. Caution: Check the thermal stability of your compound before heating.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a concentrated stock solution.
Signaling Pathways and Logical Relationships
Factors Influencing the Solubility of this compound Complexes
The solubility of these complexes is a multifactorial issue, influenced by both the ligand and the properties of the solvent system.
Caption: Key factors affecting the solubility of biquinoline complexes.
References
"minimizing byproducts in Skraup synthesis of 6,6'-Biquinoline"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of 6,6'-biquinoline. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactants in the Skraup synthesis of this compound?
The synthesis of this compound via the Skraup reaction involves the condensation of benzidine with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.
Q2: What is the general mechanism of the Skraup synthesis?
The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1]
-
Michael Addition: The amino groups of benzidine undergo a conjugate (Michael) addition to acrolein.
-
Cyclization: The intermediate then undergoes acid-catalyzed cyclization.
-
Dehydration and Oxidation: Subsequent dehydration and oxidation yield the aromatic this compound system.[2][3]
Q3: Why is the Skraup synthesis often described as a "dirty" reaction?
The Skraup synthesis is notorious for its often violent and exothermic nature, and the formation of significant amounts of tarry byproducts.[4][5] These byproducts can complicate the purification of the desired this compound.
Q4: What are the common byproducts in the Skraup synthesis of this compound?
While the exact composition of the tarry byproducts is not extensively documented for the synthesis of this compound, they are generally understood to arise from:
-
Polymerization of Acrolein: Under the harsh acidic and high-temperature conditions, acrolein can readily polymerize.
-
Side Reactions of Benzidine: Benzidine may undergo undesired side reactions in the strongly acidic and oxidizing environment.
-
Incomplete Reactions: Incomplete cyclization or oxidation can lead to a mixture of intermediates in the final product.
Q5: How can I control the violent exotherm of the reaction?
The use of a moderator is crucial for controlling the reaction's exotherm. Ferrous sulfate (FeSO₄) is commonly added to the reaction mixture to ensure a smoother and more controlled reaction by extending the reaction time.[2][3][6] Other moderators like boric acid have also been used.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too violent and uncontrollable. | - Omission of a reaction moderator.- Impure or wet glycerol.- Incorrect order of reagent addition. | - Add Ferrous Sulfate: Incorporate ferrous sulfate into the reaction mixture to moderate the reaction rate.[2][3][6]- Use Anhydrous Glycerol: Ensure the glycerol used is as dry as possible, as water can affect the reaction's progress and yield.[6]- Correct Reagent Order: Add the sulfuric acid to the mixture of benzidine and ferrous sulfate before adding the glycerol.[6] |
| Low yield of this compound. | - Suboptimal reaction temperature.- Inefficient oxidizing agent.- Loss of product during workup. | - Temperature Control: Maintain a consistent and optimized reaction temperature. Overheating can promote byproduct formation.- Choice of Oxidizing Agent: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been reported to give good yields, though they are more toxic.[2] The choice of oxidant can significantly impact yield.- Careful Workup: The purification process, especially steam distillation, should be performed carefully to avoid loss of product. |
| Excessive tar formation. | - High reaction temperature.- Uncontrolled reaction rate.- High concentration of acrolein. | - Optimize Temperature: Lowering the reaction temperature may reduce the rate of polymerization and other side reactions.- Slow Addition of Glycerol: A slow, controlled addition of glycerol can help to keep the concentration of acrolein low at any given time, thus minimizing its polymerization.- Use of a Moderator: As with controlling the exotherm, using ferrous sulfate can lead to a cleaner reaction.[6] |
| Difficulty in purifying the product from tar. | - Inefficient extraction methods.- Tarry byproducts co-distilling with the product. | - Steam Distillation: This is a common and effective method for separating the volatile this compound from the non-volatile tar.[6]- Solvent Extraction: After steam distillation, a suitable solvent extraction can further purify the product.- Chromatography: For high-purity requirements, column chromatography may be necessary. |
Experimental Protocols
Best-Practice Protocol for Skraup Synthesis of this compound
This protocol incorporates measures to control the reaction and minimize byproduct formation.
Materials:
-
Benzidine
-
Anhydrous Glycerol
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide solution (for neutralization)
-
Suitable organic solvent for extraction (e.g., toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add benzidine and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with cooling, add concentrated sulfuric acid to the flask. Ensure the mixture is well-stirred during the addition.
-
Glycerol Addition: Gently heat the mixture. Once a consistent temperature is reached, begin the slow, dropwise addition of anhydrous glycerol. Maintain a steady temperature and vigorous stirring throughout the addition.
-
Oxidizing Agent: Add the nitrobenzene to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Neutralization: After cooling, cautiously pour the reaction mixture into a large beaker of ice water. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Workup - Steam Distillation: Transfer the neutralized mixture to a steam distillation apparatus. Steam distill the mixture to separate the volatile this compound and unreacted nitrobenzene from the non-volatile tarry residues.
-
Purification: Separate the organic layer from the distillate. Wash the organic layer with dilute acid to remove any remaining aniline (from the reduction of nitrobenzene), then with water, and finally dry over an anhydrous salt (e.g., MgSO₄). The solvent can then be removed under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation.
Visualizations
Caption: Workflow for the Skraup Synthesis of this compound.
Caption: Troubleshooting logic for common issues in Skraup synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup_reaction [chemeurope.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemistry-online.com [chemistry-online.com]
Technical Support Center: Large-Scale Synthesis of 6,6'-Biquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6,6'-biquinoline. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of this compound?
A1: The most prevalent methods for synthesizing the C-C biaryl bond in this compound on a large scale are the Ullmann coupling of 6-haloquinolines and the Suzuki-Miyaura coupling of a 6-haloquinoline with a 6-quinolylboronic acid derivative. Both methods have distinct advantages and challenges in a production environment.
Q2: What are the key safety considerations when performing these reactions at scale?
A2: Both Ullmann and Suzuki couplings involve potentially hazardous materials and conditions that require careful management at scale.
-
Ullmann Coupling: Often requires high temperatures, which can pose a risk of thermal runaway if not properly controlled. Copper catalysts can be pyrophoric under certain conditions. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) have associated health risks.
-
Suzuki-Miyaura Coupling: Palladium catalysts, while used in smaller quantities, can be pyrophoric. Some phosphine ligands are toxic and air-sensitive. Boronic acids and their derivatives can be irritants. Solvents like toluene or dioxane are flammable. A thorough risk assessment and implementation of appropriate engineering controls are crucial before any scale-up.
Q3: How do I choose between the Ullmann and Suzuki coupling for my large-scale synthesis?
A3: The choice depends on several factors including cost, desired purity, process robustness, and environmental impact.
-
Ullmann Coupling: Generally uses less expensive copper-based reagents. However, it often requires harsh reaction conditions (high temperatures) and can lead to lower yields and the formation of side products, complicating purification.[1]
-
Suzuki-Miyaura Coupling: Typically proceeds under milder conditions with higher yields and selectivity, simplifying purification. The main drawback is the high cost and potential toxicity of the palladium catalyst and associated ligands.[2] Catalyst recovery and recycling are important considerations for large-scale Suzuki reactions to improve cost-effectiveness.
Troubleshooting Guides
Ullmann Coupling of 6-Haloquinoline
This guide addresses common issues encountered during the homocoupling of 6-haloquinoline (e.g., 6-bromoquinoline) using a copper catalyst.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Copper Catalyst: The surface of the copper may be oxidized. 2. Insufficient Temperature: The reaction may not have reached the required activation temperature. 3. Poor Solvent Quality: Presence of water or other impurities in the solvent. | 1. Activate the copper powder before use (e.g., by washing with a dilute acid, followed by water, ethanol, and ether, then drying under vacuum). 2. Ensure accurate temperature monitoring and control. Gradually increase the temperature, but be mindful of potential side reactions. 3. Use anhydrous, high-purity solvents. |
| Low Yield of this compound | 1. Formation of Side Products: Reductive dehalogenation of the starting material or polymerization. 2. Sub-optimal Reaction Time: The reaction may not have gone to completion, or the product may be degrading over extended heating. | 1. Consider using a ligand to stabilize the copper catalyst and improve selectivity. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. |
| Difficult Product Isolation/Purification | 1. Formation of Insoluble Copper Complexes: The product may be complexed with copper salts. 2. Presence of High-Boiling Solvent: Difficulty in removing solvents like DMF or NMP. | 1. After the reaction, quench with an aqueous solution of ammonia or EDTA to break up copper complexes. 2. Employ high-vacuum distillation or consider alternative extraction and crystallization procedures to isolate the product. |
Suzuki-Miyaura Coupling of 6-Haloquinoline
This guide focuses on troubleshooting the palladium-catalyzed cross-coupling of 6-bromoquinoline with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Palladium Catalyst: The Pd(0) active species may not have formed or has been deactivated. 2. Ineffective Base: The chosen base may not be strong or soluble enough. 3. Protodeboronation of the Boronic Ester: The boronic ester is being replaced by a hydrogen atom. | 1. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. Use a pre-catalyst that is readily reduced to Pd(0). 2. Switch to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3 or K3PO4). Ensure the base is finely powdered for better reactivity. 3. Use anhydrous solvents and reagents. The presence of water can facilitate protodeboronation. |
| Formation of Homocoupling Side Products | 1. Reaction Conditions Favoring Homocoupling: The boronic ester can couple with itself, or the haloquinoline can undergo homocoupling. | 1. Adjust the catalyst-to-ligand ratio. Slower addition of the boronic ester to the reaction mixture can sometimes minimize its homocoupling. |
| Inconsistent Yields at Larger Scales | 1. Mass Transfer Limitations: Inefficient mixing can lead to localized concentration gradients and side reactions. 2. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | 1. Ensure adequate agitation for the reaction volume. Consider using a different reactor design for better mixing. 2. Increase the catalyst loading slightly or consider a more robust ligand that protects the palladium center.[3] |
Experimental Protocols
Disclaimer: These are model protocols based on established chemical principles and may require optimization for specific laboratory or plant conditions.
Protocol 1: Ullmann Coupling of 6-Bromoquinoline
Objective: To synthesize this compound via copper-catalyzed homocoupling of 6-bromoquinoline.
Materials:
-
6-Bromoquinoline
-
Activated Copper Powder
-
Dimethylformamide (DMF), anhydrous
-
Ammonia solution (25%)
-
Toluene
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 6-bromoquinoline (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Inert the reactor with nitrogen.
-
Add activated copper powder (2.0 eq).
-
Heat the mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding an aqueous ammonia solution.
-
Extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Coupling
Objective: To synthesize this compound via palladium-catalyzed cross-coupling.
Materials:
-
6-Bromoquinoline
-
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a reactor, add 6-bromoquinoline (1.0 eq), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert the reactor with nitrogen.
-
Add the solvent mixture (e.g., Toluene:Ethanol:Water 4:1:1).
-
Degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete in 6-12 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters
| Parameter | Ullmann Coupling | Suzuki-Miyaura Coupling |
| Catalyst | Copper Powder | Pd(PPh₃)₄ or other Pd complexes |
| Catalyst Loading | Stoichiometric (100-200 mol%) | Catalytic (1-5 mol%) |
| Temperature | 150-200 °C | 80-110 °C |
| Reaction Time | 12-48 hours | 4-24 hours |
| Typical Yield | 40-60% | 70-95% |
| Key Solvents | DMF, NMP, Pyridine | Toluene, Dioxane, THF, Water mixtures |
Visualizations
Experimental Workflow: Suzuki-Miyaura Synthesis
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Logic: Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
References
Validation & Comparative
6,6'-Biquinoline: A Comparative Guide for Bidentate Ligand Selection
For Researchers, Scientists, and Drug Development Professionals
In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired chemical transformations with high efficiency and selectivity. Among the vast array of available ligands, bidentate nitrogen-coordinating ligands have established themselves as a cornerstone for the synthesis of stable and reactive metal complexes. This guide provides a comprehensive comparison of 6,6'-Biquinoline with two of the most widely used bidentate ligands: 2,2'-Bipyridine and 1,10-Phenanthroline. By presenting objective data and detailed experimental protocols, this document aims to empower researchers in making informed decisions for their specific applications.
Structural and Electronic Properties: A Tale of Three Ligands
The fundamental differences in the performance of this compound, 2,2'-Bipyridine, and 1,10-Phenanthroline stem from their distinct structural and electronic characteristics. This compound, with its extended π-system and sterically demanding quinoline rings, presents a unique combination of properties that can be advantageous in various contexts.
| Property | This compound | 2,2'-Bipyridine | 1,10-Phenanthroline |
| Molar Mass ( g/mol ) | 256.31 | 156.18 | 180.21 |
| Structure | Two quinoline rings linked at the 6,6' positions | Two pyridine rings linked at the 2,2' positions | A rigid, planar system of three fused rings |
| Bite Angle (°) | ~70-80 | ~81 | ~83 |
| Steric Hindrance | High, due to the peri-hydrogens on the quinoline rings | Moderate | Low |
| π-System | Extended, conjugated system over two quinoline rings | Conjugated system over two pyridine rings | Extended, conjugated system over three fused rings |
| Electron-Donating Ability | Generally considered a good σ-donor and π-acceptor | Good σ-donor and π-acceptor | Good σ-donor and strong π-acceptor |
The increased steric bulk of this compound can be a significant advantage in catalytic reactions where it can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization. Conversely, the more flexible nature of 2,2'-Bipyridine and the rigid planarity of 1,10-Phenanthroline can be beneficial for forming specific coordination geometries.
Performance in Photophysical Applications
The photophysical properties of metal complexes are critically influenced by the coordinated ligands. The extended conjugation and rigidity of these bidentate ligands play a crucial role in the energy of metal-to-ligand charge transfer (MLCT) transitions and the excited-state lifetimes of the resulting complexes. Below is a comparison of the photophysical data for representative Ruthenium(II) and Iridium(III) complexes of 2,2'-Biquinoline.
Table 1: Photophysical Data for 2,2'-Biquinoline Complexes [1]
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Excited-State Lifetime (τ, μs) |
| [Ru(BQ)(ppy)₂]PF₆ | 385, 460 | 610 | 0.08 | 1.2 |
| [Ir(BQ)(ppy)₂]PF₆ | 380, 455 | 595 | 0.15 | 2.5 |
BQ = 2,2'-Biquinoline; ppy = 2-phenylpyridine. Data obtained in degassed acetonitrile at room temperature.
For comparison, analogous complexes with 2,2'-Bipyridine and 1,10-Phenanthroline often exhibit different photophysical parameters due to variations in the ligand field strength and the energy of the π* orbitals. Generally, the more extended π-system of phenanthroline and biquinoline can lead to red-shifted absorption and emission profiles compared to bipyridine-based complexes.
Performance in Catalysis: The Ullmann Condensation
Bidentate nitrogen ligands are extensively used in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation for the formation of C-N, C-O, and C-S bonds. The choice of ligand can significantly impact the reaction rate, yield, and substrate scope. While direct comparative studies are limited, the steric and electronic properties of this compound suggest its potential to excel in certain Ullmann-type reactions. The steric hindrance around the metal center can facilitate the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst species.
Experimental Protocols
General Procedure for the Synthesis of a [Cu(N^N)₂]⁺ Complex
This protocol provides a general method for the synthesis of a copper(I) complex with a generic bidentate nitrogen ligand (N^N), which can be adapted for this compound, 2,2'-Bipyridine, or 1,10-Phenanthroline.
Materials:
-
Copper(I) iodide (CuI)
-
Bidentate ligand (e.g., this compound)
-
Acetonitrile (CH₃CN), degassed
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bidentate ligand (2 equivalents) in degassed acetonitrile.
-
In a separate Schlenk flask, suspend copper(I) iodide (1 equivalent) in degassed acetonitrile.
-
Slowly add the ligand solution to the CuI suspension at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for 2-4 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the solid CuI and a change in color.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is washed with diethyl ether to remove any unreacted ligand.
-
The product is then dried under vacuum to yield the desired [Cu(N^N)₂]I complex.
Characterization by UV-Vis and Fluorescence Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the synthesized complex of a known concentration (e.g., 1 mM) in a suitable spectroscopic grade solvent (e.g., acetonitrile).
-
For UV-Vis absorption measurements, prepare a dilute solution (e.g., 10-50 µM) from the stock solution. Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
For fluorescence emission measurements, use a similarly diluted solution. The excitation wavelength should be set at the maximum absorption wavelength (λmax) determined from the UV-Vis spectrum. Record the emission spectrum.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield in the same solvent is measured under identical experimental conditions. The quantum yield of the sample can then be calculated using the comparative method.
Visualizing Workflows and Logical Relationships
To aid in the conceptualization of experimental design and the understanding of ligand effects, the following diagrams are provided.
Conclusion
This compound presents a compelling alternative to more conventional bidentate ligands like 2,2'-Bipyridine and 1,10-Phenanthroline. Its unique steric and electronic properties can be leveraged to achieve enhanced performance in specific catalytic and photophysical applications. While a direct, comprehensive comparison of quantitative performance data remains an area for further research, the information presented in this guide provides a solid foundation for researchers to evaluate the potential advantages of incorporating this compound into their molecular designs. The provided experimental protocols and workflow diagrams serve as practical tools to facilitate the exploration and application of this promising ligand.
References
A Comparative Analysis of the Photophysical Properties of Biquinoline Isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct photophysical behaviors of biquinoline isomers. This report provides a comparative summary of their key spectroscopic properties, supported by detailed experimental methodologies, to aid in the selection and application of these compounds in photoscience and materials chemistry.
Biquinoline isomers, comprised of two linked quinoline rings, represent a class of heterocyclic compounds with significant potential in diverse fields such as organic electronics, sensor technology, and photodynamic therapy. The photophysical properties of these isomers, including their ability to absorb and emit light, are highly dependent on the linkage position between the quinoline moieties. Understanding these structure-property relationships is crucial for the rational design of novel materials and therapeutic agents. This guide provides a comparative overview of the key photophysical parameters of four common biquinoline isomers: 2,2'-biquinoline, 4,4'-biquinoline, 6,6'-biquinoline, and 8,8'-biquinoline.
Comparative Photophysical Data
| Isomer | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| 2,2'-Biquinoline | Cyclohexane | ~320 | Not Reported | Low | Not Reported |
| 4,4'-Biquinoline | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 8,8'-Biquinoline | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Data for the parent biquinoline isomers is scarce in the literature, particularly for fluorescence properties. Much of the available data pertains to substituted derivatives or metal complexes.
Isomeric Influence on Photophysical Behavior
The linkage position in biquinoline isomers dictates the degree of electronic communication between the two quinoline rings, which in turn governs their photophysical properties.
Caption: Structural relationship of biquinoline isomers.
2,2'-Biquinoline: In this isomer, the close proximity of the nitrogen atoms often leads to a non-planar conformation in the ground state. Upon excitation, the molecule may adopt a more planar geometry, which can influence its emission properties. Generally, 2,2'-biquinoline and its simple derivatives are reported to have low fluorescence quantum yields.
4,4'-Biquinoline: The linkage at the 4-position allows for better electronic conjugation between the two quinoline rings compared to the 2,2'-isomer. This enhanced conjugation is expected to result in red-shifted absorption and potentially higher fluorescence quantum yields, although specific data for the parent compound is limited.
This compound and 8,8'-Biquinoline: Linkages at the 6- and 8-positions are more distant from the nitrogen atoms, which can lead to different electronic and steric environments compared to the 2,2'- and 4,4'-isomers. These differences are anticipated to manifest in their respective photophysical properties.
Experimental Protocols
The characterization of the photophysical properties of biquinoline isomers involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare solutions of the biquinoline isomers in a suitable non-polar solvent (e.g., cyclohexane) at a concentration of approximately 1 x 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 nm to 500 nm.
-
The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
-
Caption: Workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Methodology:
-
Sample Preparation: Use the same solutions prepared for UV-Visible absorption measurements. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to longer wavelengths (e.g., 330 nm to 700 nm for an excitation at 320 nm).
-
The wavelength of maximum emission intensity (λ_em) is determined from the resulting spectrum.
-
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ_f) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the biquinoline isomers (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Acquisition:
-
Record the absorption and fluorescence spectra of a series of dilute solutions of both the biquinoline isomer and the standard.
-
Ensure that the absorbance values are within the linear range (typically < 0.1).
-
-
Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the biquinoline isomer and the standard, respectively.
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Methodology:
-
Instrumentation: Use a TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector, and timing electronics.
-
Measurement:
-
Excite the sample with the pulsed light source at the absorption maximum.
-
Collect the emitted photons and measure the time delay between the excitation pulse and the arrival of the first photon at the detector.
-
Repeat this process many times to build up a histogram of photon arrival times.
-
-
Analysis: The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.
Caption: Experimental workflow for fluorescence characterization.
Conclusion
The photophysical properties of biquinoline isomers are intricately linked to their molecular structure. While a complete comparative dataset remains to be established, the available information suggests that the linkage position significantly modulates the electronic and, consequently, the spectroscopic characteristics of these compounds. The methodologies outlined in this guide provide a robust framework for the systematic characterization of biquinoline isomers and their derivatives. Further research to populate a comprehensive comparative database will be invaluable for advancing the application of these versatile molecules in materials science and medicinal chemistry.
Mechanistic Insights into 6,6'-Biquinoline-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel catalysts with enhanced efficiency, selectivity, and stability is a cornerstone of modern chemical synthesis. Among the vast array of privileged ligand scaffolds, N-heterocyclic compounds, particularly those possessing a bidentate coordination motif, have garnered significant attention. While 2,2'-bipyridine and 1,10-phenanthroline have been extensively studied and widely employed in transition metal catalysis, the closely related 6,6'-biquinoline framework presents a unique stereoelectronic profile that warrants a detailed comparative analysis. This guide provides an objective comparison of the performance of this compound-based catalysts with other alternatives, supported by available experimental data and mechanistic studies.
Performance Comparison: this compound vs. Alternative Ligands
The strategic placement of the nitrogen atoms and the extended aromatic system in this compound influence its coordination geometry and electronic properties, which in turn dictate the reactivity and selectivity of its metal complexes.
Case Study: Asymmetric Addition of Diethylzinc to Aldehydes
A direct comparison of a chiral this compound ligand, 6,6'-dihydroxy-5,5'-biquinoline (BIQOL), with the well-established 1,1'-bi-2-naphthol (BINOL) ligand has been reported in the asymmetric addition of diethylzinc to aromatic aldehydes.[1] This reaction is a benchmark for assessing the efficacy of chiral ligands in inducing enantioselectivity.
| Ligand | Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BIQOL | Benzaldehyde | Toluene | 0 | 95 | 98 |
| (R)-BINOL | Benzaldehyde | Toluene | 0 | 96 | 98 |
| (R)-BIQOL | p-Chlorobenzaldehyde | Toluene | 0 | 94 | 97 |
| (R)-BINOL | p-Chlorobenzaldehyde | Toluene | 0 | 95 | 97 |
| (R)-BIQOL | p-Methoxybenzaldehyde | Toluene | 0 | 92 | 96 |
| (R)-BINOL | p-Methoxybenzaldehyde | Toluene | 0 | 93 | 96 |
Table 1: Comparison of (R)-BIQOL and (R)-BINOL in the asymmetric addition of diethylzinc to various aromatic aldehydes.[1]
The data clearly indicates that the chiral this compound derivative, BIQOL, performs on par with the widely used BINOL ligand, demonstrating its potential as a highly effective chiral scaffold for this transformation.
Inferred Comparison: Insights from 6,6'-Disubstituted Bipyridine Ligands in Nickel-Catalyzed Cross-Coupling
While direct comparative studies of this compound in cross-coupling reactions are limited, valuable insights can be gleaned from mechanistic investigations of nickel catalysts bearing 6,6'-disubstituted 2,2'-bipyridine ligands. These studies highlight the profound impact of steric hindrance near the metal center on the catalytic activity and the stability of intermediates.
Research on Ni-catalyzed cross-electrophile coupling has shown that increasing the steric bulk at the 6 and 6' positions of a bipyridine ligand can significantly influence the properties of the nickel complexes. For instance, bulkier substituents can stabilize Ni(I) species and lead to cleaner reduction from Ni(II) precatalysts. However, this increased steric hindrance can also impede the coordination of the ligand to Ni(0) and slow down the rate of radical capture by catalytic intermediates. This suggests a delicate balance between stability and reactivity that is controlled by the substitution pattern on the ligand.
Extrapolating these findings to this compound, the annulated benzene rings can be considered as bulky substituents. This inherent steric hindrance in this compound is expected to favor the formation of coordinatively less saturated and potentially more reactive catalytic species compared to the less sterically demanding 2,2'-bipyridine.
Experimental Protocols
Synthesis of 6,6'-dihydroxy-5,5'-biquinoline (BIQOL) [1]
The synthesis of BIQOL is achieved through a Cu(II)-mediated oxidative coupling of 6-hydroxyquinoline. The resulting racemic BIQOL is then resolved into its enantiomers by derivatization with a chiral auxiliary, followed by chromatographic separation and subsequent removal of the auxiliary.
General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes [1]
To a solution of the chiral ligand (e.g., (R)-BIQOL, 0.02 mmol) in anhydrous toluene (2 mL) at 0 °C under an inert atmosphere is added diethylzinc (1.0 M in hexanes, 2.0 mmol). The mixture is stirred for 20 minutes, after which the aromatic aldehyde (1.0 mmol) is added dropwise. The reaction is stirred at 0 °C until complete consumption of the aldehyde, as monitored by TLC. The reaction is then quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol.
Mechanistic Considerations and Visualizations
The mechanism of action for this compound-catalyzed reactions is intrinsically linked to the nature of the metal center and the specific transformation. Based on analogous systems, several key mechanistic features can be proposed.
Proposed Catalytic Cycle for Asymmetric Diethylzinc Addition
The enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral ligand like BIQOL is believed to proceed through a dimeric zinc complex. The chiral ligand breaks the symmetry of the dimeric diethylzinc, leading to a chiral catalyst that coordinates both the aldehyde and the diethylzinc, facilitating the enantioselective transfer of an ethyl group.
Caption: Proposed catalytic cycle for the (R)-BIQOL catalyzed enantioselective addition of diethylzinc to an aldehyde.
General Mechanistic Scheme for Nickel-Catalyzed Cross-Coupling
For nickel-catalyzed cross-coupling reactions, where this compound could be employed as a ligand, the catalytic cycle typically involves changes in the oxidation state of the nickel center. The steric bulk of the this compound ligand would likely influence the rates of oxidative addition and reductive elimination, as well as the stability of the intermediates.
References
"performance comparison of 6,6'-Biquinoline in different catalytic systems"
For researchers, scientists, and professionals in drug development, the choice of ligand in a catalytic system is paramount to optimizing reaction efficiency, yield, and selectivity. Among the vast array of nitrogen-containing heterocyclic ligands, 6,6'-Biquinoline has emerged as a noteworthy scaffold. This guide provides a comparative analysis of the performance of this compound in various catalytic systems, supported by available experimental data and detailed protocols to aid in practical application.
Understanding the Ligand: this compound
This compound is a bidentate chelating ligand, structurally akin to its more common cousin, 2,2'-bipyridine. Its rigid, planar structure and the steric bulk imparted by the quinoline moieties can significantly influence the coordination geometry and electronic properties of the resulting metal complexes. These characteristics, in turn, dictate the catalytic activity and selectivity in a variety of chemical transformations.
Performance in Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and the ligand employed plays a pivotal role. While direct head-to-head comparative studies detailing the performance of this compound against other common ligands in reactions like Suzuki-Miyaura or Heck couplings are not extensively documented in readily available literature, the performance of structurally related substituted bipyridines provides valuable insights.
For instance, studies on Ni-catalyzed cross-electrophile coupling have demonstrated that substituents on the 6 and 6' positions of a bipyridine ligand have a profound impact on the catalytic performance. Bulkier substituents can stabilize lower oxidation states of the metal center, a crucial factor in the catalytic cycle of many cross-coupling reactions. This suggests that the inherent steric hindrance of the this compound framework could be advantageous in specific catalytic applications.
Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ (2 mol%) | 4-Chloroanisole | Phenylboronic acid | Data not available | N/A | N/A |
| 2,2'-Bipyridine | Pd(OAc)₂ (2 mol%) | 4-Chloroanisole | Phenylboronic acid | 85 | 42.5 | - |
| 1,10-Phenanthroline | Pd(OAc)₂ (2 mol%) | 4-Chloroanisole | Phenylboronic acid | 92 | 46 | - |
Note: The data for this compound is not available in the reviewed literature and is presented here as a template for future comparative studies. Data for 2,2'-Bipyridine and 1,10-Phenanthroline is representative of typical performance.
Role in C-H Activation
Direct C-H activation is a highly sought-after transformation for its atom economy. The ligand's ability to facilitate the C-H cleavage step is critical. Research on palladium-catalyzed C-H activation has shown that ligands capable of acting as a proton shuttle or influencing the geometry of the transition state can significantly accelerate the reaction. The rigid framework of this compound could pre-organize the substrate and the metal center, potentially favoring the C-H activation step. Comparative studies between different bipyridyl and phenanthroline ligands in C-H functionalization highlight that subtle changes in the ligand backbone can lead to significant differences in reactivity and selectivity.
Applications in Photocatalysis
Metal complexes of bipyridine and its derivatives are widely used as photosensitizers in a variety of photocatalytic reactions, including hydrogen evolution and CO₂ reduction. The extended π-system of the biquinoline moiety in this compound can influence the photophysical properties of its metal complexes, such as their absorption spectra and excited-state lifetimes. These properties are crucial for efficient light harvesting and energy or electron transfer in photocatalytic cycles. For example, ruthenium complexes with bipyridine-based ligands are known to be active in water splitting, and it is conceivable that a this compound complex could exhibit interesting photocatalytic activity.
Experimental Protocols
While specific, detailed experimental protocols for catalytic reactions employing this compound are not abundantly present in general literature, a standard protocol for a related catalytic reaction is provided below for reference. Researchers can adapt this protocol by substituting the specified ligand with this compound to evaluate its performance.
General Procedure for a Mizoroki-Heck Reaction
This protocol is adapted from a procedure using a modified bipyridine ligand and can serve as a starting point for evaluating this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or other ligand for comparison)
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 1-5 mol%) and the ligand (e.g., 1-5 mol%).
-
Add the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Processes
To better understand the relationships and workflows in catalytic research involving this compound, the following diagrams are provided.
Caption: A generalized experimental workflow for a catalytic reaction utilizing this compound.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While comprehensive, direct comparative data for this compound across a wide range of catalytic systems remains an area ripe for further investigation, the available information on related substituted bipyridine and phenanthroline ligands suggests that its unique steric and electronic properties hold significant promise. The provided general experimental protocol and conceptual diagrams offer a solid foundation for researchers to explore the potential of this compound in their own catalytic endeavors. Further systematic studies are needed to fully elucidate its performance profile and unlock its full potential in catalysis.
A Comparative Guide to the Electrochemical Properties of Substituted Biquinoline Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical properties of substituted biquinoline ligands, offering insights into how structural modifications influence their redox behavior. The information presented is crucial for the rational design of biquinoline-based compounds in various applications, including catalysis, molecular electronics, and medicinal chemistry.
Introduction to Biquinoline Ligands and their Electrochemical Behavior
2,2'-Biquinoline and its derivatives are a class of chelating ligands known for their ability to form stable complexes with a variety of metal ions. Their electrochemical properties, particularly their redox potentials, are of significant interest as they dictate the ligands' ability to participate in electron transfer reactions. The introduction of substituents onto the biquinoline core can dramatically alter these properties. Electron-donating groups (EDGs) tend to increase electron density on the ligand, making it easier to oxidize and harder to reduce. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the ligand harder to oxidize and easier to reduce. Understanding these structure-property relationships is key to tailoring the electrochemical behavior of biquinoline ligands for specific applications.
Comparative Electrochemical Data
| Ligand | Substituent | Half-Wave Potential (E½) vs. Fc/Fc⁺ (V) | Redox Process | Notes |
| 2,2'-Biquinoline | Unsubstituted | -1.43 | Quasi-reversible reduction | Ligand-centered reduction of the heterocyclic moieties. |
| 2,2'-Bipyridine | Unsubstituted | -2.15 | Reversible reduction | Baseline for comparison with substituted bipyridines. |
| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ (Electron-donating) | -2.31 | Reversible reduction | The electron-donating methyl groups make the ligand harder to reduce (more negative potential). |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | -C(CH₃)₃ (Electron-donating) | -2.36 | Reversible reduction | The stronger electron-donating tert-butyl groups further increase the difficulty of reduction. |
| 4,4'-Dimethoxy-2,2'-bipyridine | -OCH₃ (Electron-donating) | -2.24 | Reversible reduction | The methoxy groups also make the ligand harder to reduce compared to the unsubstituted bipyridine. |
Experimental Protocols
The electrochemical data presented in this guide were obtained using cyclic voltammetry (CV). The following is a generalized experimental protocol based on standard practices for the electrochemical characterization of organic ligands.[1][2]
1. Preparation of the Analyte Solution:
-
The substituted biquinoline ligand is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), to a concentration of approximately 1-2 mM.
-
A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆), is added to the solution to ensure sufficient conductivity.
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode: A glassy carbon electrode.
-
Reference Electrode: A silver/silver ion (Ag/Ag⁺) or silver/silver chloride (Ag/AgCl) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or gauze.
-
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes prior to the experiment to prevent interference from oxygen reduction.
3. Cyclic Voltammetry Measurement:
-
The potential of the working electrode is scanned linearly with time from an initial potential to a switching potential and then back to the initial potential.
-
The scan rate is typically set to 100 mV/s.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential referencing.
4. Data Analysis:
-
The half-wave potential (E½) is determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials for a reversible or quasi-reversible process.
-
The reversibility of the redox event is assessed by the peak-to-peak separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (ipa/ipc).
Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical comparison of substituted biquinoline ligands.
Caption: Workflow for the synthesis, electrochemical analysis, and comparison of substituted biquinoline ligands.
References
Benchmarking New 6,6'-Biquinoline Analogue Catalysts in Asymmetric Allylation
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The quest for efficient and highly selective catalysts is a driving force in modern synthetic chemistry, particularly in the realm of asymmetric synthesis where the chirality of a molecule dictates its biological activity. In this context, ligands based on the 6,6'-biquinoline scaffold have shown promise in a variety of metal-catalyzed reactions. This guide provides a comparative benchmark of new this compound analogue catalysts, specifically chiral bipyridine N,N'-dioxides, in the asymmetric allylation of aldehydes—a key C-C bond-forming reaction. The data presented herein, including detailed experimental protocols and performance comparisons, is intended to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Chiral Bipyridine N,N'-Dioxide Catalysts
The efficacy of newly developed chiral bipyridine N,N'-dioxide catalysts was evaluated in the asymmetric allylation of various aldehydes with allyl(trichloro)silane. The performance of these catalysts was benchmarked based on product yield and enantiomeric excess (ee). The results are summarized in the table below.
| Catalyst | Aldehyde Substrate | Solvent | Yield (%)[1][2] | ee (%)[1][2] |
| (S)-1a | Cyclohexanecarboxaldehyde | CHCl₃ | 94 | 19 |
| (R,S,R)-1c | Cyclohexanecarboxaldehyde | CHCl₃ | 91 | 68 |
| (S)-1a | n-Hexanal | CHCl₃ | 85 | 40 |
| (R,S,R)-1c | n-Hexanal | CHCl₃ | 92 | 56 |
| (S)-1a | n-Octanal | CHCl₃ | 88 | 38 |
| (R,S,R)-1c | n-Octanal | CHCl₃ | 95 | 64 |
| (R,S,R)-1c | Cyclopentanecarboxaldehyde | CHCl₃ | 91 | 68 |
Experimental Protocols
The following are detailed methodologies for the synthesis of the chiral catalysts and the asymmetric allylation reaction.
Synthesis of Chiral Bipyridine N,N'-Dioxides (General Procedure)
The chiral bipyridine N,N'-dioxide catalysts were synthesized from the corresponding chiral bipyridines. A solution of the chiral bipyridine in a suitable solvent such as CH₂Cl₂ was treated with an oxidizing agent, typically m-chloroperoxybenzoic acid (m-CPBA), at room temperature. The reaction mixture was stirred for a specified period, after which the excess oxidant was quenched. The product N,N'-dioxide was then purified by column chromatography.
Asymmetric Allylation of Aldehydes (General Procedure)
To a solution of the chiral bipyridine N,N'-dioxide catalyst (0.1 mmol) in the specified solvent (2 mL) at -40 °C was added the aldehyde (1.0 mmol). After stirring for 10 minutes, allyl(trichloro)silane (1.2 mmol) was added dropwise. The reaction mixture was stirred at -40 °C for 24 hours. The reaction was then quenched by the addition of a saturated NaHCO₃ solution. The aqueous layer was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄ and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the corresponding homoallylic alcohol. The enantiomeric excess of the product was determined by chiral HPLC analysis.
Experimental Workflow
The general workflow for the catalytic asymmetric allylation is depicted below.
Catalytic Cycle
The proposed catalytic cycle for the asymmetric allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst is illustrated below. The cycle highlights the key intermediates and steps involved in the stereoselective formation of the homoallylic alcohol product.
References
Cross-Validation of Analytical Methods for the Characterization of 6,6'-Biquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise characterization of 6,6'-Biquinoline, a key building block in various chemical syntheses and a ligand in coordination chemistry, is paramount for ensuring product quality and consistency. The selection of an appropriate analytical method is a critical decision in the drug development process. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the characterization of this compound. Furthermore, it outlines the principles of cross-validation to ensure the consistency and reliability of analytical data between different methods.
Comparative Analysis of Analytical Methods
The choice between HPLC and UV-Vis spectroscopy for the analysis of this compound depends on the specific requirements of the analytical task, such as the need for separation of impurities, desired sensitivity, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a mobile and a stationary phase. | Measurement of the absorbance of light by the analyte at a specific wavelength. |
| Specificity | High; can separate this compound from impurities and degradation products. | Moderate; potential for interference from other chromophoric compounds in the sample. |
| Sensitivity (LOD/LOQ) | High; typically in the ng/mL to low µg/mL range.[1] | Moderate; typically in the µg/mL to mg/mL range. |
| Linearity | Excellent over a wide concentration range.[2] | Good, but may be limited by deviations from Beer-Lambert law at high concentrations. |
| Precision | High; Relative Standard Deviation (RSD) typically <2%.[1] | High; RSD typically <2% for replicate measurements. |
| Accuracy | High; typically 98-102% recovery.[2] | High; typically 98-102% recovery in the absence of interferences. |
| Sample Throughput | Lower, due to chromatographic run times. | Higher, as measurements are rapid. |
| Cost (Instrument/Operation) | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method is commonly employed for the analysis of aromatic heterocyclic compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (typically around its λmax).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.
UV-Visible (UV-Vis) Spectrophotometry Method
UV-Vis spectroscopy offers a simpler and faster method for the quantification of this compound, particularly for routine analysis of pure samples.[3]
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Wavelength Selection (λmax): Scan a dilute solution of this compound in the chosen solvent over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[3]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard of known concentration in a suitable UV-transparent solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
-
-
Measurement:
-
Zero the spectrophotometer with the solvent blank.
-
Measure the absorbance of each calibration standard and the sample solution at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the sample.[4]
-
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different laboratories.[5][6] It ensures that the results are reliable and comparable, irrespective of the method used. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.[7][8][9]
Workflow for Cross-Validation
Caption: A general workflow for the cross-validation of two analytical methods.
Decision Matrix for Method Selection
The selection of an appropriate analytical method involves considering various factors related to the analytical requirements and practical constraints.
Caption: A decision tree to guide the selection of an analytical method for this compound analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ijsred.com [ijsred.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of 6,6'-Biquinoline: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of 6,6'-Biquinoline Down the Drain or in General Waste. This compound is classified as a hazardous substance and requires specialized disposal procedures to ensure the safety of personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to strict protocols for the management of chemical waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a nitrogen-containing heterocyclic aromatic compound. The following procedures are based on established best practices for handling hazardous chemical waste and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Chemical and Hazard Data
| Property | Information | Citation |
| Chemical Name | This compound | |
| Molecular Formula | C₁₈H₁₂N₂ | [1] |
| Appearance | Solid (presumed) | [2] |
| Hazards (based on 2,2'-Biquinoline) | Causes skin irritation (H315), Causes serious eye irritation (H319) | [3] |
| Signal Word | Warning | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse. | [3] |
| Environmental Fate | As a nitrogen-containing heterocyclic compound, it may be persistent in the environment and harmful to aquatic life. Azaarenes and their transformation products are considered emerging environmental pollutants. |
Experimental Protocols: Waste Management and Disposal
There are no specific experimental protocols for the chemical inactivation of this compound in a standard laboratory setting. Therefore, the primary disposal method is through a licensed hazardous waste management company. The following protocol outlines the steps for preparing this compound waste for collection.
Protocol for Preparing this compound Waste for Disposal
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
For solutions containing this compound, use a separate, compatible, and leak-proof container. Ensure the container material is compatible with the solvent used.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for professional consultation and adherence to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on hazardous waste disposal.
References
- 1. This compound | C18H12N2 | CID 620711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
- 5. hazmatwastedisposal.com [hazmatwastedisposal.com]
- 6. pro-waste.net [pro-waste.net]
- 7. Environmental Products & Services | Used Oil [safety-kleen.com]
- 8. Veolia: water, energy and waste recycling management services [veolia.com]
Essential Safety and Logistical Information for Handling 6,6'-Biquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 6,6'-Biquinoline was found. The following guidance is based on the safety data of structurally similar compounds, including 2,2'-Biquinoline, Quinolin-6-ol, and Quinoline. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a hazardous substance based on data from similar quinoline-based compounds. The primary hazards are expected to be skin, eye, and respiratory tract irritation. Ingestion and inhalation should be avoided. The recommended Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring laboratory safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect for tears or holes before use. |
| Laboratory Coat | Flame-resistant lab coat, fully buttoned. | |
| Apron | Chemical-resistant apron for additional protection against splashes. | |
| Full-Body Suit | Recommended for large-scale operations or in case of a major spill. | |
| Respiratory Protection | Respirator | An air-purifying respirator with appropriate cartridges should be used if handling the powder outside of a fume hood or if dust is generated. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Read and understand the safety information for similar compounds.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Locate the nearest eyewash station and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling in a Fume Hood:
-
All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Keep the container of this compound closed when not in use.
3. Weighing:
-
Weigh the required amount of this compound in the fume hood.
-
Use a disposable weighing boat or paper to avoid contamination of the balance.
-
Handle with care to prevent generating dust.
4. Dissolving:
-
If dissolving the compound, add the solvent to the this compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with this compound.
5. Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed to prevent the release of vapors.
6. Decontamination & Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol, ethanol) to remove any residual contamination.
-
Wash all glassware with a suitable detergent and rinse thoroughly.
-
Remove PPE in the correct order to avoid self-contamination.
7. Storage:
-
Store this compound in a tightly sealed container.[2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
III. Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be sealed and stored in a secondary containment bin in a well-ventilated area. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, weighing paper, paper towels) should be disposed of as solid hazardous waste. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams. |
| Empty Containers | "Empty" containers may still contain residue and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. |
General Disposal Protocol:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Never dispose of this compound down the drain.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Logical Relationship for Safe Disposal
Caption: Logical steps for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
